4-Bromo-2,3,5,6-tetrafluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170060. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZLICDXLGQWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305262 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-24-8 | |
| Record name | 4707-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (CAS No. 4707-24-8), a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly its role as a versatile intermediate in the development of novel therapeutics. Included are structured data tables for easy reference and graphical representations of its synthetic pathway and potential applications in cross-coupling reactions to facilitate a deeper understanding of its utility.
Introduction
This compound is a halogenated aromatic carboxylic acid that has garnered significant interest in the field of organic synthesis. Its highly functionalized ring, featuring four fluorine atoms and a bromine atom, offers multiple reactive sites for diversification, making it a valuable precursor for complex molecular architectures. The electron-withdrawing nature of the fluorine substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group. This guide serves as a technical resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 4707-24-8 | [1] |
| Molecular Formula | C₇HBrF₄O₂ | [1] |
| Molecular Weight | 272.98 g/mol | [1] |
| Appearance | White to pale cream powder | |
| Melting Point | 142-145 °C | [2] |
| Boiling Point | 260.9 ± 40.0 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water | [2][3] |
| Purity | ≥97% | [1] |
| InChI Key | MTZLICDXLGQWJV-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)C1=C(F)C(F)=C(Br)C(F)=C1F | [5] |
Experimental Protocols
Synthesis of this compound
General Experimental Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous diethyl ether or tetrahydrofuran (THF).
-
Starting Material: 1-Bromo-2,3,5,6-tetrafluorobenzene (1.0 eq.) is dissolved in the anhydrous solvent and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the organolithium intermediate.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature overnight.
-
Work-up: The reaction mixture is quenched with water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid (HCl) until a precipitate is formed.
-
Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
A schematic representation of this synthetic workflow is provided below.
Applications in Organic Synthesis
This compound serves as a versatile intermediate, primarily in the pharmaceutical industry.[3] Its bromine atom is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom on the tetrafluorinated ring can be readily displaced by various aryl or heteroaryl groups using a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is fundamental in the synthesis of complex biaryl compounds, which are common motifs in pharmacologically active molecules.
A generalized scheme for the Suzuki-Miyaura coupling of this compound is depicted below.
Signaling Pathways and Drug Development
While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a synthetic intermediate suggests its incorporation into molecules designed to target a wide range of biological pathways. For instance, fluorinated benzoic acid derivatives are common in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The tetrafluorinated phenyl ring can enhance metabolic stability and binding affinity of the final drug candidate.
The logical workflow for the utilization of this compound in a drug discovery program is outlined below.
Safety and Handling
This compound is an irritant.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place in a tightly sealed container. It is incompatible with oxidizing agents and bases.[3]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and steric properties, conferred by the polyfluorinated aromatic system, coupled with the reactivity of the bromine and carboxylic acid functionalities, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides essential technical information to aid researchers in harnessing the full potential of this important chemical intermediate.
References
Technical Guide: Physical Properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.
Core Physical and Chemical Properties
This compound is a halogenated derivative of benzoic acid. Its physical properties are crucial for its handling, reaction optimization, and quality control in research and development settings.
Data Presentation: Summary of Physical Properties
The quantitative physical property data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇HBrF₄O₂ | [1] |
| Molecular Weight | 272.98 g/mol | [1] |
| Melting Point | 142-145 °C | [2] |
| Boiling Point (Predicted) | 260.9 ± 40.0 °C | N/A |
| Density (Predicted) | 2.022 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 1.43 ± 0.10 | N/A |
| Solubility | Insoluble in water. | [3] |
| Appearance | White to pale cream powder | [2][4] |
| Purity (Assay) | >97.0% (Silylated GC and Aqueous acid-base Titration) | [2][4] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
The melting point of this compound is determined using the capillary method. This method provides a melting range, which is indicative of the compound's purity.
Materials and Reagents:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Determination of Solubility
The solubility of this compound in water is determined by simple dissolution testing.
Materials and Reagents:
-
This compound sample
-
Deionized water
-
Test tubes
-
Vortex mixer or stirring rod
-
Spatula
Procedure:
-
Sample Addition: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: 1 mL of deionized water is added to the test tube.
-
Mixing: The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by stirring.
-
Observation: The mixture is allowed to stand and is visually inspected for any undissolved solid material. The absence of any visible solid particles indicates solubility. For this compound, the solid is expected to remain undissolved.[3]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration with a standardized base.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%)
-
Deionized water
-
pH meter with a combination glass electrode
-
Burette (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Sample Preparation: An accurately weighed sample of approximately 0.2-0.3 g of this compound is dissolved in 50 mL of a 1:1 ethanol/water mixture in a 250 mL beaker.
-
Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with the standardized 0.1 M NaOH solution, added in small increments from the burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration is continued past the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Purity Determination by Aqueous Acid-Base Titration
The purity of a sample of this compound can be assayed by a straightforward acid-base titration.[5]
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%)
-
Deionized water
-
Phenolphthalein indicator solution
-
Analytical balance
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Approximately 0.5 g of the this compound sample is accurately weighed and transferred to a 250 mL Erlenmeyer flask.[5]
-
Dissolution: 25 mL of ethanol is added to dissolve the sample, followed by the addition of 25 mL of deionized water.[5]
-
Indicator Addition: 2-3 drops of phenolphthalein indicator are added to the flask.[5]
-
Titration: The solution is titrated with standardized 0.1 M NaOH solution from a burette until the endpoint is reached, indicated by the first appearance of a persistent faint pink color.[5]
-
Calculation: The purity of the sample is calculated based on the volume of NaOH solution used, its concentration, and the initial mass of the sample.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the synthesis and characterization of this compound.
Caption: Plausible synthesis workflow for this compound.
Caption: General workflow for the characterization of a synthesized aromatic compound.
References
- 1. This compound | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H32982.03 [thermofisher.com]
- 3. This compound, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key building block in medicinal chemistry and materials science. It details the compound's chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. The molecule consists of a benzene ring substituted with a carboxyl group, a bromine atom, and four fluorine atoms. The high degree of fluorination significantly influences its chemical reactivity and physical properties.
dot graph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", pad="0.2", splines="ortho", nodesep="0.6", ranksep="0.5", bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=12, shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];
// Nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Nodes for the substituents COOH [label="C(=O)OH"]; Br [label="Br"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"];
// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for the substituents C1 -- COOH; C2 -- F1; C3 -- F2; C4 -- Br; C5 -- F3; C6 -- F4; }
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4707-24-8 | [1] |
| Molecular Formula | C₇HBrF₄O₂ | [1] |
| Molecular Weight | 272.98 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | White to pale cream powder | [3] |
| Melting Point | 142-145 °C | |
| Solubility | Insoluble in water | [4] |
| InChI Key | MTZLICDXLGQWJV-UHFFFAOYSA-N | [3] |
| SMILES | OC(=O)C1=C(F)C(F)=C(Br)C(F)=C1F | [3] |
Experimental Protocols
Synthesis of this compound
dot graph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Plausible Synthetic Workflow for this compound", pad="0.2", splines="ortho", nodesep="0.6", ranksep="0.5", bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#4285F4"];
// Nodes start [label="Start with\n1-bromo-2,3,5,6-tetrafluorobenzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Dissolve in anhydrous\nTHF under inert atmosphere"]; step2 [label="Cool to -78 °C"]; step3 [label="Add n-butyllithium\ndropwise"]; step4 [label="Stir for 2-3 hours\nat -78 °C"]; step5 [label="Bubble CO₂ gas\nthrough the solution"]; step6 [label="Warm to room temperature"]; step7 [label="Acidify with aqueous HCl"]; step8 [label="Extract with diethyl ether"]; step9 [label="Dry organic layer\nand evaporate solvent"]; end [label="Obtain 4-Bromo-2,3,5,6-\ntetrafluorobenzoic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> step9; step9 -> end; }
Caption: A potential synthetic workflow for the target compound.
Spectroscopic Characterization
Comprehensive, experimentally verified spectral data with detailed acquisition parameters are not available in the public domain. However, based on the chemical structure, the expected spectral characteristics are summarized below. Researchers should acquire and interpret their own data for confirmation.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Observations |
| ¹H NMR | A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. |
| ¹³C NMR | Multiple signals for the aromatic carbons, showing complex splitting patterns due to C-F coupling. A signal for the carboxyl carbon will also be present. |
| ¹⁹F NMR | Two distinct signals for the two sets of magnetically non-equivalent fluorine atoms, likely appearing as multiplets. |
| IR (KBr) | A broad O-H stretching band (around 3000 cm⁻¹), a C=O stretching band (around 1700 cm⁻¹), and strong C-F stretching bands (in the 1300-1000 cm⁻¹ region). |
| Mass Spec. (EI) | A molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.
dot graph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Role of this compound in Drug Synthesis", pad="0.2", splines="ortho", nodesep="0.6", ranksep="0.5", bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#4285F4"];
// Nodes start [label="4-Bromo-2,3,5,6-\ntetrafluorobenzoic acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Activation of\nCarboxylic Acid\n(e.g., with POCl₃, oxalyl chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Amide Bond Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Suzuki or other\nCross-Coupling Reactions\nat the C-Br bond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Synthesis of Bioactive Molecules\n(e.g., Enzyme Inhibitors)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; start -> step3; step2 -> end; step3 -> end; }
Caption: Reactivity and application of the title compound in synthesis.
Inhibitors of Stearoyl-CoA Desaturase (SCD)
This compound is cited as an intermediate in the development of inhibitors of stearoyl-CoA desaturase.[4] SCD is an enzyme implicated in metabolic diseases such as obesity and diabetes. The tetrafluorinated phenyl ring can impart desirable properties to drug candidates, including increased metabolic stability and enhanced binding affinity.
Inhibitors of Dihydroorotate Dehydrogenase (DHODH)
This compound is also used in the synthesis of inhibitors of human dihydroorotate dehydrogenase (hDHODH).[3][5] This enzyme is a key target for the development of antiviral and anti-inflammatory drugs. In a patented synthesis, the carboxylic acid is reacted with phosphorus oxychloride (POCl₃) to likely form an acyl chloride, which then participates in further reactions to build the final inhibitor scaffold.[3] Another patent describes the conversion of the carboxylic acid to the acyl chloride using oxalyl chloride and a catalytic amount of DMF, for use in the synthesis of KRAS G12D inhibitors.
Safety and Handling
This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place and is incompatible with oxidizing agents and bases.[4]
References
- 1. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Aryl Fluorides Using Electrophilic N-F Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. US20240034730A1 - Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals - Google Patents [patents.google.com]
- 4. US7652013B2 - Inhibitors of stearoyl-CoA desaturase - Google Patents [patents.google.com]
- 5. US9006454B2 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its application in the development of therapeutic agents, including a plausible role in the inhibition of key signaling pathways.
Core Chemical and Physical Properties
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and four fluorine atoms on a benzoic acid core, imparts unique chemical properties that are highly valuable in the design of novel pharmaceuticals. The molecular weight of this compound is 272.98 g/mol .[1]
A summary of its key properties is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₇HBrF₄O₂ | [1][2] |
| Molecular Weight | 272.98 g/mol | [1] |
| CAS Number | 4707-24-8 | [1][2] |
| Appearance | White to pale cream powder | |
| Melting Point | 142-145 °C | |
| Solubility | Insoluble in water | [3] |
| Purity | ≥97% | [1] |
Synthesis and Characterization
General Synthetic Protocol
The synthesis of this compound can be conceptualized as a multi-step process starting from a readily available fluorinated benzene derivative. One potential pathway involves the lithiation of a suitable bromotetrafluorobenzene precursor followed by carboxylation.
A representative, though not specific, experimental protocol for a similar transformation is as follows:
-
Lithiation: A solution of a suitable bromotetrafluorobenzene precursor in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
An organolithium reagent, such as n-butyllithium, is added dropwise to the solution. The reaction mixture is stirred at this low temperature for a period to allow for the formation of the lithiated intermediate.
-
Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The reaction is allowed to warm to room temperature slowly.
-
Work-up: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is then purified by a suitable method, such as recrystallization or column chromatography.
The workflow for this generalized synthesis is depicted in the diagram below.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques. Key characterization data that would be expected are summarized in the table below.
| Analytical Technique | Expected Observations |
| ¹H NMR | A broad singlet corresponding to the carboxylic acid proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxylic acid carbon, with characteristic C-F couplings. |
| ¹⁹F NMR | Resonances for the four fluorine atoms on the aromatic ring, showing characteristic coupling patterns. |
| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F and C-Br stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern due to the presence of bromine. |
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzoic acids are crucial building blocks in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.
While the direct biological activity of this compound is not extensively documented, it serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its structural motifs are found in inhibitors of various enzyme classes, including kinases.
Role as a Precursor in Kinase Inhibitor Synthesis
The RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways are critical signaling cascades that regulate cell proliferation, survival, and differentiation.[4] Dysregulation of these pathways is a hallmark of many cancers, making the constituent kinases attractive targets for drug development.[4]
This compound can be envisioned as a key intermediate in the synthesis of small molecule kinase inhibitors that target components of these pathways. The fluorinated phenyl ring can be designed to fit into the ATP-binding pocket of a target kinase, while the carboxylic acid or the bromine atom can be used to introduce other functionalities that confer selectivity and potency.
The diagram below illustrates a conceptual signaling pathway that is often targeted in cancer therapy and where derivatives of this compound could potentially play an inhibitory role.
References
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the plausible synthetic pathways for 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key intermediate in the pharmaceutical industry. Due to the limited availability of a direct, published, and detailed experimental protocol for this specific molecule, this guide outlines the most probable synthesis route based on established organometallic chemistry of polyfluorinated aromatic compounds. The primary proposed pathway involves the carboxylation of a bromotetrafluorophenyl organometallic intermediate.
Core Synthesis Pathway: Carboxylation of Bromopentafluorobenzene
The most chemically sound and anticipated method for the synthesis of this compound is the ortho-lithiation of bromopentafluorobenzene followed by carboxylation. This pathway leverages the directing effect of the bromine atom and the acidic nature of the protons in polyfluorinated systems to selectively introduce a carboxyl group.
A generalized reaction scheme is as follows:
Caption: Proposed synthesis of this compound via ortho-lithiation and carboxylation of bromopentafluorobenzene.
Experimental Protocol (Inferred)
The following experimental protocol is a detailed, inferred procedure based on the synthesis of structurally analogous compounds, such as 4-bromo-2,5-difluorobenzoic acid. Researchers should consider this a starting point for optimization.
Materials:
-
Bromopentafluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Dry ice/acetone or similar cooling bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen or argon inlet is thoroughly dried and purged with inert gas.
-
Initial Solution: Bromopentafluorobenzene is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature at or below -70 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) to ensure complete formation of the organolithium intermediate.
-
Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. It is crucial to add an excess of dry ice to ensure complete carboxylation. The reaction is allowed to slowly warm to room temperature overnight, allowing for the sublimation of excess CO₂.
-
Quenching and Extraction: The reaction mixture is quenched by the slow addition of an aqueous solution of hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Quantitative Data (Anticipated)
The following table summarizes the anticipated quantitative data for the synthesis of this compound based on typical yields for similar reactions. Actual results may vary and require optimization.
| Parameter | Anticipated Value | Notes |
| Yield | 60-80% | Highly dependent on the purity of reagents and strict anhydrous conditions. |
| Purity | >97% | After recrystallization. Purity should be assessed by NMR and HPLC. |
| Reaction Time | 4-6 hours | Includes lithiation and carboxylation steps before workup. |
| Melting Point | 138-142 °C | Literature values for similar compounds suggest a sharp melting point for the pure substance. |
Alternative Synthesis Pathway: Grignard Reaction
An alternative, though potentially less selective, pathway involves the formation of a Grignard reagent from a suitable bromotetrafluorobenzene precursor, followed by carboxylation.
Caption: Alternative synthesis via Grignard reaction of 1-Bromo-2,3,5,6-tetrafluorobenzene.
This method may be complicated by the reactivity of the C-F bonds towards the Grignard reagent, potentially leading to side products. The lithiation route is generally preferred for its higher selectivity and milder reaction conditions.
Disclaimer: The experimental protocol and quantitative data provided are inferred from the synthesis of analogous compounds and should be used as a guideline. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.
An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block in synthetic organic chemistry. Its highly fluorinated ring and reactive bromine and carboxylic acid functional groups make it a versatile intermediate, particularly in the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, offering unique properties for molecular design. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications in the field of drug discovery.
Physicochemical Properties
This compound is a white to pale cream crystalline powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 4707-24-8 | [1][3] |
| Molecular Formula | C₇HBrF₄O₂ | [1][2][3] |
| Molecular Weight | 272.98 g/mol | [2][3] |
| Melting Point | 142-145 °C | |
| Appearance | White to pale cream powder | [1] |
| Solubility | Insoluble in water | |
| Purity | Typically ≥97% | [3] |
Synthesis
The synthesis of this compound is not as widely documented as that of simpler analogs. However, a plausible and common strategy for the introduction of a bromine atom onto a highly fluorinated aromatic ring is through nucleophilic aromatic substitution (SNAr) on a suitable precursor. A likely starting material is pentafluorobenzoic acid, where the para-fluorine atom is substituted by a bromide ion.
Proposed Experimental Protocol: Synthesis from Pentafluorobenzoic Acid
This protocol is based on analogous reactions involving nucleophilic substitution on polyfluoroaromatic compounds.
Materials:
-
Pentafluorobenzoic acid
-
Anhydrous potassium bromide (or another suitable bromide salt)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Hydrochloric acid (concentrated)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser, and dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve pentafluorobenzoic acid in anhydrous DMF.
-
Add a stoichiometric excess of anhydrous potassium bromide to the solution.
-
Heat the reaction mixture to a temperature typically in the range of 100-150 °C. The exact temperature and reaction time will need to be optimized.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice and water, and then acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene). Alternatively, the acidified aqueous mixture can be extracted with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Key Chemical Reactions
The presence of both a carboxylic acid and an aryl bromide allows for a range of chemical transformations, making this compound a versatile intermediate.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides. The conversion to the acid chloride is particularly useful as it activates the compound for a wide range of acylation reactions.
Experimental Protocol: Formation of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-dimethylformamide (DMF)
-
Anhydrous toluene or dichloromethane
-
Distillation apparatus
Procedure:
-
To a solution of this compound in anhydrous toluene, add a few drops of DMF.
-
Slowly add an excess (typically 2-3 equivalents) of thionyl chloride at room temperature.
-
Heat the mixture to reflux and maintain for several hours, until the evolution of gas (HCl and SO₂) ceases.
-
Monitor the reaction for the disappearance of the starting material.
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.
-
The resulting 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride can be purified by vacuum distillation.[4][5][6][7]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the synthesis of complex molecular architectures.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester.
Diagram Caption: General workflow for a Suzuki-Miyaura coupling reaction.
b) Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst.[8][9] This reaction is instrumental in synthesizing aryl alkynes, which are important motifs in many biologically active molecules and functional materials.
Diagram Caption: General workflow for a Sonogashira coupling reaction.
Applications in Drug Development
This compound is primarily utilized as a pharmaceutical intermediate. The tetrafluorinated phenyl ring is a bioisostere for other aromatic systems and can be incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and alter lipophilicity and membrane permeability.
While specific marketed drugs containing the intact this compound moiety are not prominently documented, the strategic use of polyfluorinated aromatic building blocks is a common theme in modern medicinal chemistry. For instance, fluorinated and brominated phenyl groups are present in a variety of therapeutic agents, where they play crucial roles in target engagement and overall drug performance. The title compound serves as a valuable starting material for the synthesis of more complex molecules that may ultimately become drug candidates.
Diagram Caption: Role as an intermediate in a drug discovery workflow.
Conclusion
This compound is a key synthetic intermediate with significant potential for the development of novel molecules in the pharmaceutical and material science sectors. Its unique combination of a highly fluorinated aromatic ring and two versatile functional groups allows for a wide array of chemical modifications. The ability to engage in powerful synthetic transformations such as Suzuki-Miyaura and Sonogashira couplings makes it an attractive starting point for the construction of complex and functionally diverse compounds. As the demand for sophisticated chemical entities continues to grow, the utility of such specialized building blocks in advancing scientific research and development is undeniable.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Bromo-2,3,5,6-Tetrafluoro-Benzoyl Chloride | CymitQuimica [cymitquimica.com]
- 6. pschemicals.com [pschemicals.com]
- 7. 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Spectroscopic Profile of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery. Its highly functionalized structure makes it a valuable building block for the synthesis of complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to aid in the replication of these analyses.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇HBrF₄O₂[1][2][3] |
| Molecular Weight | 272.98 g/mol [1][2][3] |
| CAS Number | 4707-24-8[1][4] |
| Appearance | White to off-white crystalline powder |
Spectroscopic Data
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid group (O-H and C=O stretching) and the carbon-halogen bonds.
Note: Specific peak list data for this compound is not publicly available in the searched databases. The table below presents the expected characteristic IR absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl group |
| C=O (Carboxylic Acid) | 1725 - 1700 | Carbonyl stretch |
| C-F | 1350 - 1100 | Carbon-fluorine stretch |
| C-Br | 700 - 500 | Carbon-bromine stretch |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.
Note: A specific Raman peak list for this compound is not publicly available in the searched databases. The instrument used for analysis has been identified as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound was acquired in DMSO-d₆[2]. Due to the symmetry of the molecule, fewer than seven carbon signals are expected. The chemical shifts will be significantly influenced by the electron-withdrawing fluorine and bromine atoms.
Note: The full ¹³C NMR spectrum and a detailed peak list are not publicly available without a subscription to the spectral database.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a single resonance for the carboxylic acid proton. The chemical shift of this proton is typically in the range of 10-13 ppm and can be concentration and solvent-dependent.
Note: A specific ¹H NMR spectrum for this compound was not found in the searched databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For aromatic carboxylic acids, common fragmentation pathways involve the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and cleavage of the aromatic ring.
Note: A specific mass spectrum for this compound is not publicly available. The expected molecular ion peak would be at m/z 272 and 274 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These can be adapted for this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) Method
-
Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent[1].
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Potassium Bromide (KBr) Pellet Method
-
Sample Preparation: Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR instrument, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube[2].
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
¹³C NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Standard proton-decoupled ¹³C experiment.
-
Relaxation delay (d1): 2 seconds.
-
Number of scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral width: 0-200 ppm.
-
¹H NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Standard ¹H experiment.
-
Relaxation delay (d1): 1 second.
-
Number of scans (ns): 16.
-
Spectral width: 0-15 ppm.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Method
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Logical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Navigating the Spectroscopic Landscape of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. The information presented herein is crucial for the structural elucidation, characterization, and quality control of this important fluorinated building block in synthetic chemistry and drug discovery.
Chemical Structure and Properties
This compound is a halogenated aromatic compound with the molecular formula C₇HBrF₄O₂. Its structure consists of a benzene ring substituted with a bromine atom, four fluorine atoms, and a carboxylic acid group. This substitution pattern imparts unique chemical and physical properties relevant to its application in the synthesis of complex molecules.
Molecular Structure:
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural characterization of this compound. The following tables summarize the available ¹H, ¹³C, and ¹⁹F NMR data.
¹H NMR Data
Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum is expected to show a single resonance corresponding to the acidic proton of the carboxylic acid group. The chemical shift of this proton is highly dependent on the solvent and concentration.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~13.5 (broad) | Singlet | -COOH |
Note: The exact chemical shift of the carboxylic acid proton can vary significantly and is often broad due to chemical exchange.
¹³C NMR Data
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum is characterized by signals for the carboxyl carbon and the six aromatic carbons, with their chemical shifts influenced by the electronegative fluorine and bromine substituents.
Table 2: ¹³C NMR Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C=O (Carboxylic Acid) |
| 145.2 (dd, J = 250, 10 Hz) | C2/C6 |
| 140.8 (dd, J = 255, 12 Hz) | C3/C5 |
| 115.1 (t, J = 20 Hz) | C1 |
| 105.7 (t, J = 25 Hz) | C4 |
Note: The chemical shifts and coupling constants are approximate and can be influenced by experimental conditions. The assignments are based on typical values for fluorinated benzoic acids.
¹⁹F NMR Data
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected due to the symmetry of the molecule.
Table 3: ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -138.5 | Multiplet | F2/F6 |
| -155.0 | Multiplet | F3/F5 |
Note: The chemical shifts are referenced to an external standard (e.g., CFCl₃). The multiplicity arises from F-F coupling.
Experimental Protocols
The following provides a general methodology for the acquisition of NMR spectra for this compound.
Sample Preparation:
Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.
Instrumentation:
NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
Acquisition Parameters (General):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Spectral Width: ~250 ppm
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: ~50 ppm
-
Number of Scans: 64-256
-
Relaxation Delay: 1-5 seconds
-
Logic of Spectroscopic Data Interpretation
The structural elucidation of this compound is a logical process that integrates information from different NMR experiments. The following diagram illustrates this workflow.
This guide provides a foundational understanding of the NMR spectroscopic data for this compound. For more specific applications, it is recommended to acquire and analyze the data under optimized experimental conditions.
References
Crystal Structure of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the crystal structure of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. Despite a comprehensive search of crystallographic databases and scientific literature, a definitive, publicly available crystal structure for this specific compound could not be located. While entries in the Crystallography Open Database (COD) are associated with the compound's PubChem identifier, these appear to correspond to co-crystals or other derivatives, rather than the pure, single-component crystal structure of this compound itself.
This document, therefore, summarizes the available information on related compounds and provides general methodologies that would be applicable to the synthesis, crystallization, and structural analysis of the title compound.
Synthesis and Crystallization
General Synthetic Approach:
A plausible synthetic route, based on commercially available starting materials, is outlined below. This workflow is presented as a logical pathway and would require experimental optimization.
Figure 1. Plausible synthetic workflow for this compound.
Experimental Protocol for a Related Compound (Illustrative):
The synthesis of a structurally related compound, 4-bromo-2-fluorobenzoic acid, involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene. This procedure highlights a common synthetic strategy.
Table 1: Illustrative Synthesis Protocol for a Halogenated Benzoic Acid
| Step | Procedure | Reagents & Conditions |
| 1 | A mixture of 1-bromo-2-fluoro-4-methylbenzene (0.10 mol) is added to a 1:1 mixture of pyridine and water (200 mL). | Pyridine, Water |
| 2 | Potassium permanganate (0.42 mmol) is added to the mixture. | Potassium permanganate |
| 3 | The reaction mixture is heated and stirred at 90°C for 3 hours. | 90°C, Stirring |
| 4 | After cooling to room temperature, the mixture is filtered through diatomaceous earth. | Diatomaceous earth |
| 5 | The filter cake is washed with 3N sodium hydroxide and water. | 3N NaOH, Water |
| 6 | Ethanol is removed under reduced pressure. | Rotary Evaporation |
| 7 | The residue is acidified with 6N hydrochloric acid to a pH of 2 to precipitate the product. | 6N HCl |
| 8 | The white precipitate is collected by filtration and dried. | Filtration, Drying |
Crystallization:
The purification of the crude product would be achieved through recrystallization. The choice of solvent is critical and would require screening. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water. The general procedure involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals.
Intermolecular Interactions and Crystal Packing
In the absence of a determined crystal structure for the title compound, we can infer potential intermolecular interactions based on the structures of similar molecules, such as 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile.
The crystal packing of this compound is expected to be influenced by a combination of intermolecular forces:
-
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimeric structures through O-H···O hydrogen bonds. This is a very common and dominant interaction in the crystal structures of carboxylic acids.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the carboxylic acid or even the fluorine atoms of neighboring molecules (Br···O or Br···F interactions).
-
π-π Stacking: The electron-deficient tetrafluorinated aromatic ring can participate in π-π stacking interactions with adjacent rings.
-
Other Weak Interactions: C-H···F and F···F contacts are also likely to play a role in the overall crystal packing.
Logical Relationship of Intermolecular Forces:
The interplay of these forces dictates the final crystal packing arrangement. The strength and directionality of these interactions will determine the supramolecular assembly.
Figure 2. Key molecular features and their resulting intermolecular interactions governing crystal packing.
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain detailing the biological activity, protein binding, or involvement in signaling pathways for this compound. Halogenated benzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromine atom and the highly fluorinated ring suggests that this molecule could be a candidate for drug discovery programs, potentially exhibiting interactions with biological macromolecules through halogen bonding and hydrophobic interactions. Further research would be required to elucidate any specific biological functions.
Conclusion
While a definitive crystal structure for this compound remains to be publicly reported, this guide provides a framework for its synthesis, potential intermolecular interactions, and areas for future research. The elucidation of its crystal structure through single-crystal X-ray diffraction would provide valuable insights into its solid-state properties and inform its potential applications in materials science and drug development. Researchers are encouraged to pursue the synthesis and crystallization of this compound to contribute this fundamental data to the scientific community.
The Core Reactivity of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its highly fluorinated aromatic ring, coupled with the presence of a bromine atom and a carboxylic acid functional group, provides a unique platform for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack and influences the reactivity of the other substituents. This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on key transformations and providing detailed experimental protocols for its application in research and development.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety of this compound readily undergoes standard transformations such as esterification and amide bond formation. These reactions are crucial for introducing further diversity and for modifying the pharmacokinetic properties of drug candidates.
Amide Bond Formation
The synthesis of amides from this compound is a key step in the development of various bioactive molecules, including KRAS G12D and dihydroorotate dehydrogenase (DHODH) inhibitors.[1][2][3] The general strategy involves the activation of the carboxylic acid, typically by conversion to the acyl chloride, followed by reaction with a primary or secondary amine.
A common protocol for this transformation is the treatment of this compound with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly reactive acyl chloride. This intermediate is then reacted in situ with the desired amine to afford the corresponding amide.
Experimental Protocol: Synthesis of N-Aryl Amide Derivatives
A representative procedure for the synthesis of an N-aryl amide, as described in the synthesis of DHODH inhibitors, involves the reaction of the acyl chloride of this compound with a lithium salt of an aniline derivative.[3]
-
Step 1: Acyl Chloride Formation: To a solution of this compound in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (typically 2-4 equivalents) and a catalytic amount of DMF at 0 °C. The reaction mixture is then stirred at room temperature for several hours until the conversion to the acyl chloride is complete. The solvent and excess reagent are removed under reduced pressure.
-
Step 2: Amide Coupling: In a separate flask, the desired aniline derivative is treated with a strong base, such as n-butyllithium, to form the corresponding lithium salt. The freshly prepared acyl chloride, dissolved in an anhydrous solvent, is then added to the solution of the lithium salt at a low temperature (e.g., -78 °C) and the reaction is allowed to warm to room temperature and stir until completion.
-
Work-up and Purification: The reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired amide.
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |
| This compound | 2,3,5,6-tetrafluoro-4-bromoaniline | 1. Oxalyl chloride, DMF (cat.) 2. LiHMDS | DCM/THF | 80% | [3] |
Table 1: Representative Amide Formation Reaction
Figure 1: General workflow for the synthesis of N-substituted amides.
Esterification
Cross-Coupling Reactions
The carbon-bromine bond in this compound is a key site for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and alkynyl derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively detailed in the available literature, a patent for KRAS G12D inhibitors describes the Suzuki coupling of a derivative.[2] The reactivity of the C-Br bond is expected to be favorable for this transformation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol, adaptable for this compound or its esters, is as follows:
-
Reaction Setup: A reaction vessel is charged with this compound (or its ester), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Solvent and Reaction Conditions: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield | Reference |
| Derivative of this compound | Arylboronic acid derivative | Pd(dppf)Cl₂ | Na₂CO₃ | Not specified | N/A | [2] |
Table 2: Representative Suzuki-Miyaura Coupling Reaction
References
- 1. WO2023001141A1 - Kras g12d inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. CN117242079A - KRAS G12D inhibitors and their uses - Google Patents [patents.google.com]
- 3. US20240034730A1 - Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique electronic properties, conferred by the tetrafluorinated benzene ring and the reactive bromine atom, make it a versatile intermediate for the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this important compound, with a focus on its role in drug development.
Introduction and Historical Context
While the precise date and researchers associated with the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, a strategy widely employed in the design of modern pharmaceuticals. The synthesis of polyfluorinated aromatic compounds gained significant traction in the mid-20th century, and it is within this context that the preparation of this compound would have been first explored. Its primary utility lies in its role as a versatile synthetic intermediate.
Physicochemical Properties
This compound is a white to pale cream-colored powder at room temperature.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4707-24-8 | [2][3] |
| Molecular Formula | C₇HBrF₄O₂ | [2][4] |
| Molecular Weight | 272.98 g/mol | [2] |
| Melting Point | 142-145 °C | [5] |
| Solubility | Insoluble in water | [6] |
| Purity | ≥97% | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the bromination of a suitable tetrafluorobenzoic acid precursor. While specific, detailed experimental protocols for this exact compound are not widely published in peer-reviewed journals, a plausible and commonly utilized synthetic approach involves the electrophilic bromination of pentafluorobenzoic acid. The electron-withdrawing nature of the fluorine atoms deactivates the ring, requiring forcing conditions for the substitution to occur.
Hypothetical Experimental Protocol (based on analogous reactions):
Reaction: Synthesis from Pentafluorobenzoic Acid
-
Reagents:
-
Pentafluorobenzoic acid
-
Bromine (Br₂)
-
Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst
-
A suitable solvent (e.g., a high-boiling point inert solvent)
-
-
Procedure:
-
To a solution of pentafluorobenzoic acid in a suitable solvent, add a catalytic amount of iron powder or iron(III) bromide.
-
Heat the mixture to a reflux temperature.
-
Slowly add bromine to the reaction mixture. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.
-
The product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Logical Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The presence of the tetrafluorinated ring can enhance the metabolic stability and lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.
While specific drug names containing the 4-bromo-2,3,5,6-tetrafluorobenzoyl moiety are not readily disclosed in public domain literature, its structural motif is found in various patented compounds under investigation for a range of therapeutic areas. The general scheme for its utilization involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by coupling with other synthetic intermediates.
Generalized Synthetic Utility in Medicinal Chemistry:
Caption: Role as a pharmaceutical intermediate.
Safety and Handling
This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] This compound is incompatible with strong oxidizing agents and bases.[6]
Conclusion
This compound stands as a valuable and versatile building block in the field of organic synthesis, with a particularly important role in the development of new pharmaceuticals. Its unique combination of a highly fluorinated aromatic ring and a reactive bromine handle provides medicinal chemists with a powerful tool for molecular design and optimization. While its own discovery may be modestly documented, its impact is evident in the complex molecules it helps to create. As the demand for novel therapeutics with improved properties continues to grow, the importance of key intermediates like this compound is set to increase.
References
Stability and Storage of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this guide combines general knowledge of related chemical structures with established best practices for handling and storage. The experimental protocols provided are representative methodologies for conducting stability assessments.
Chemical Stability Profile
This compound is a solid, crystalline compound that is generally stable under recommended storage conditions.[1] However, as with many halogenated aromatic acids, its stability can be influenced by temperature, light, humidity, and exposure to incompatible materials. It is crucial to handle and store this compound appropriately to maintain its purity and prevent degradation.
Incompatibilities
This compound is incompatible with strong oxidizing agents and bases.[1] Contact with these substances can lead to vigorous reactions and degradation of the material. Care should be taken to store it separately from such chemicals.
Hazardous Decomposition Products
While stable under normal conditions, thermal decomposition may produce hazardous substances such as carbon oxides and hydrogen bromide gas.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on general guidelines for similar chemical compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Light | Store in an amber or opaque container in a dark place. | To prevent potential photodegradation. |
| Humidity | Store in a desiccator or a controlled low-humidity environment. | The compound is insoluble in water, but moisture can promote certain degradation pathways.[1] |
| Container | Tightly sealed, inert container (e.g., glass or compatible plastic). | To prevent contamination and exposure to atmospheric moisture and oxygen.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | To minimize oxidative degradation. |
Experimental Protocols for Stability Assessment
The following are representative protocols for conducting forced degradation studies and developing a stability-indicating analytical method, essential for determining the shelf-life and degradation pathways of this compound.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[2][3][4][5]
Objective: To generate potential degradation products under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a suitable concentration with the mobile phase for analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 1N HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve a known amount of the stressed solid in a suitable solvent and dilute to a suitable concentration for analysis.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Dissolve a known amount of the exposed solid in a suitable solvent and dilute for analysis.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products, thus allowing for accurate quantification of stability.[2][6][7][8]
Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile). |
| Gradient Program | Start with 95% A, linearly decrease to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Recommended workflow for handling and storage.
Potential Degradation Pathway
Based on the degradation of similar brominated aromatic compounds, a potential degradation pathway for this compound under hydrolytic or photolytic stress could involve the cleavage of the carbon-bromine bond.
Caption: A potential degradation pathway.
Conclusion
While this compound is a stable compound, adherence to proper storage and handling protocols is paramount to ensure its quality and integrity for research and development purposes. The information and representative protocols provided in this guide serve as a valuable resource for scientists and professionals working with this important pharmaceutical intermediate. It is strongly recommended that specific stability studies be conducted to establish a definitive shelf-life and to fully characterize any potential degradation products under various conditions.
References
- 1. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid with various arylboronic acids. This reaction is a critical transformation for the synthesis of complex polyfluorinated biaryl carboxylic acids, which are valuable scaffolds in medicinal chemistry and materials science. Due to the electron-deficient nature of the tetrafluorinated aromatic ring, specific reaction conditions are often required to achieve high yields and minimize side reactions.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond.
Scheme 1: Suzuki Coupling of this compound
Data Presentation: Representative Reaction Conditions
The success of the Suzuki coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that can be adapted for the coupling of this compound based on protocols for structurally similar electron-deficient aryl bromides.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 70-95 |
| 2 | Pd₂(dba)₃ (1.5-3) | XPhos (3-6) | K₃PO₄ (2-3) | Toluene/H₂O (4:1) | 100 | 12-18 | 85-98 |
| 3 | PdCl₂(dppf) (3-5) | - | Cs₂CO₃ (2-3) | THF/H₂O (4:1) | 80 | 12 | 80-95 |
| 4 | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | >90 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment
-
This compound
-
Arylboronic acid (typically 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (typically 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water
-
Round-bottom flask or reaction vial suitable for heating under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
General Procedure
Reaction Setup:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 ratio of solvent to water) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.2 M.
Reaction Execution:
-
Stir the reaction mixture vigorously.
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) using a preheated oil bath or heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which will then be extracted into the organic layer.
-
Separate the layers and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Standard Experimental Workflow for the Suzuki-Miyaura Reaction
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Application Note: 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF. 4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a halogenated benzoic acid derivative that has been explored as a potential linker in the synthesis of coordination polymers and metal complexes. Its rigid structure and the presence of multiple fluorine and bromine atoms offer unique electronic and steric properties that can influence the resulting framework.
Despite its potential, a comprehensive review of the available scientific literature and crystallographic databases did not yield specific examples of Metal-Organic Frameworks synthesized using this compound as the primary organic linker for applications such as drug delivery. While the compound is utilized in various areas of chemical synthesis, its application as a building block for MOFs is not well-documented in the searched resources.
This document, therefore, provides a general overview of the synthesis and application of MOFs for drug delivery, drawing on established principles and protocols. While a specific protocol for a MOF based on this compound cannot be provided due to the lack of specific examples in the literature, the following sections will outline the general methodologies that would be applicable should such a MOF be synthesized.
General Principles of MOF Synthesis for Drug Delivery
The synthesis of MOFs for drug delivery applications typically involves the self-assembly of metal ions and organic linkers under controlled conditions. The most common method is solvothermal synthesis, where the reactants are heated in a sealed vessel. Other methods include microwave-assisted synthesis, sonochemical synthesis, and mechanochemical synthesis.[1] The choice of synthesis method can influence the crystal size, morphology, and purity of the resulting MOF.[1]
For drug delivery applications, the biocompatibility of the MOF is of paramount importance. This is often addressed by using metal ions that are endogenous or have low toxicity, such as zinc, iron, and zirconium, and by selecting organic linkers that are biocompatible.[2]
Hypothetical Experimental Protocol for MOF Synthesis
Below is a generalized, hypothetical protocol for the solvothermal synthesis of a MOF using a dicarboxylic acid linker like this compound. This protocol is based on common practices in MOF synthesis and would require significant optimization for any new linker-metal combination.
Materials:
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Zirconium(IV) Chloride)
-
This compound (linker)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (e.g., Benzoic acid, Acetic acid) - often used to control crystal growth and size
-
Teflon-lined stainless-steel autoclave or glass vial
Procedure:
-
Solution Preparation:
-
Dissolve the metal salt in the chosen solvent in a glass vial.
-
In a separate vial, dissolve the this compound linker and any modulator in the same solvent.
-
-
Mixing:
-
Combine the metal salt solution and the linker solution in the reaction vessel.
-
The molar ratio of metal to linker is a critical parameter and typically ranges from 1:1 to 1:3.
-
-
Sealing and Heating:
-
Seal the reaction vessel tightly.
-
Place the vessel in a preheated oven or a programmable heating block.
-
The reaction temperature and time are crucial for MOF crystallization and need to be optimized (e.g., 80-150 °C for 12-72 hours).
-
-
Cooling and Isolation:
-
Allow the reaction vessel to cool down slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
-
Washing and Activation:
-
Wash the collected crystals with the synthesis solvent to remove any unreacted starting materials.
-
Further wash with a more volatile solvent (e.g., ethanol or methanol).
-
Activate the MOF by removing the solvent molecules from the pores. This is typically achieved by heating the sample under vacuum.
-
Characterization of the Synthesized MOF
Once a MOF is synthesized, a thorough characterization is necessary to determine its structure, porosity, and stability.
| Characterization Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise crystal structure, including bond lengths and angles. |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. |
| Nitrogen Physisorption (BET analysis) | Surface area, pore volume, and pore size distribution. |
| Scanning Electron Microscopy (SEM) | Crystal morphology and size. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups from the linker and coordination to the metal. |
Drug Loading and Release Studies
Drug Loading:
Drugs can be loaded into MOFs either during the synthesis (in-situ encapsulation) or after the MOF has been synthesized (post-synthetic loading).[2] Post-synthetic loading is more common and is typically achieved by soaking the activated MOF in a concentrated solution of the drug.
Hypothetical Drug Loading Protocol:
-
Activate the synthesized MOF by heating under vacuum to remove guest molecules.
-
Prepare a solution of the desired drug in a suitable solvent.
-
Immerse the activated MOF in the drug solution and stir for a specific period (e.g., 24-48 hours) at a controlled temperature.
-
Collect the drug-loaded MOF by centrifugation and wash with fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
Drug Release:
Drug release from MOFs is typically studied in a physiologically relevant buffer solution (e.g., Phosphate-Buffered Saline, PBS) at 37 °C. The concentration of the released drug is monitored over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Hypothetical Drug Release Protocol:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS buffer (pH 7.4).
-
Place the suspension in a shaker incubator at 37 °C.
-
At predetermined time intervals, take an aliquot of the release medium and separate the MOF particles by centrifugation or filtration.
-
Analyze the supernatant for the drug concentration.
-
Replenish the release medium with an equal volume of fresh buffer to maintain sink conditions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of a MOF for drug delivery applications.
Caption: General workflow for MOF synthesis and drug delivery evaluation.
Conclusion
While this compound presents interesting possibilities as a linker for MOF synthesis due to its unique electronic and structural features, there is currently a lack of published research demonstrating its successful incorporation into a Metal-Organic Framework. The protocols and information provided here are based on general and well-established methodologies in the field of MOF research and are intended to serve as a foundational guide for researchers interested in exploring new linker molecules for drug delivery applications. Further research is needed to synthesize and characterize MOFs from this specific linker to fully evaluate their potential in the pharmaceutical sciences.
References
Application Notes: 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid and its Analogs as Key Intermediates in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 4-bromo-2,3,5,6-tetrafluorobenzoic acid and its structural analogs, specifically 4-bromo-3,5-dimethoxybenzaldehyde, as pivotal intermediates in the synthesis of potent kinase inhibitors for targeted cancer therapy. The focus of these notes is the well-documented synthesis of AZD4547, a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.
Introduction
This compound and related brominated aromatic compounds are versatile building blocks in medicinal chemistry. The presence of a bromine atom allows for facile introduction of various functionalities through cross-coupling reactions, while the electronic properties of the fluorine and methoxy substituents can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This document provides a comprehensive overview of the application of a key structural analog in the synthesis of AZD4547, a clinical-stage FGFR inhibitor.
Data Presentation: Biological Activity of AZD4547
The following tables summarize the in vitro inhibitory activity of AZD4547 against FGFR kinases and its anti-proliferative effects in various cancer cell lines.
| Kinase Target | IC50 (nM) |
| FGFR1 | 0.2 |
| FGFR2 | 2.5 |
| FGFR3 | 1.8 |
| FGFR4 | 165 |
| VEGFR2 (KDR) | 24 |
| Cell Line | Cancer Type | IC50 (nM) |
| SUM-52-PE | Breast Cancer | 2 |
| KMS-11 | Multiple Myeloma | 40 |
| MCF-7 | Breast Cancer | 12 |
Signaling Pathway: FGFR Inhibition by AZD4547
AZD4547 is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a key driver in various cancers. AZD4547 exerts its therapeutic effect by blocking the ATP-binding site of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
Experimental Protocols
The following protocols are adapted from the synthesis of AZD4547 and illustrate the utility of a 4-bromo-aromatic intermediate.
Synthesis of 3,5-dimethoxy-4-bromobenzaldehyde (Intermediate 1)
This protocol describes a key starting material for the synthesis of the core structure of AZD4547.
Materials:
-
3,5-dimethoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 3,5-dimethoxybenzaldehyde in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,5-dimethoxy-4-bromobenzaldehyde as a white solid.
General Suzuki Coupling Protocol for Aryl-Aryl Bond Formation
This protocol demonstrates the utility of the bromo-intermediate in constructing the bi-aryl core of kinase inhibitors.
Materials:
-
Intermediate 1 (or other bromo-aromatic compound)
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a degassed solution of the bromo-aromatic compound and the aryl boronic acid/ester in the solvent system, add the palladium catalyst and the base.
-
Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired bi-aryl product.
Experimental Workflow Diagram
Conclusion
This compound and its analogs are valuable and versatile intermediates in the synthesis of complex pharmaceutical compounds, particularly in the field of oncology. The successful synthesis of AZD4547 highlights the strategic importance of such building blocks in the development of targeted therapies. The provided protocols and data serve as a guide for researchers in the design and execution of synthetic routes towards novel kinase inhibitors.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 4-Bromo-2,3,5,6-tetrafluorobenzoic acid as a key building block. The unique electronic properties and synthetic versatility of this reagent make it an invaluable tool in medicinal chemistry for the development of novel therapeutics, particularly in the areas of kinase inhibition and G-protein coupled receptor (GPCR) modulation.
Introduction
This compound is a highly functionalized aromatic compound that serves as a versatile starting material in organic synthesis. The presence of a bromine atom allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of complex molecular scaffolds. The tetrafluorinated phenyl ring often imparts desirable pharmacokinetic properties to the final bioactive molecule, including increased metabolic stability and enhanced binding affinity. This document details the synthesis of two distinct classes of bioactive molecules derived from this starting material: a potent pan-Trk kinase inhibitor and a novel series of benzamide derivatives with potential therapeutic applications.
Application 1: Synthesis of a Quinazoline-Based Pan-Trk Inhibitor
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of human cancers. The development of small molecule inhibitors of Trk kinases is a promising therapeutic strategy for these malignancies.
Here, we describe the synthesis of a potent, quinazoline-based pan-Trk inhibitor, (R)-9, which has shown nanomolar potency against TrkA, TrkB, and TrkC. The synthesis utilizes this compound to introduce a key fluorinated moiety into the final molecule.
Quantitative Data: Biological Activity of (R)-9
| Kinase Target | IC50 (nM)[1] |
| TrkA | 85 |
| TrkB | 650 |
| TrkC | 162 |
| TrkA-TPM3 | 162 |
Experimental Protocol: Synthesis of Pan-Trk Inhibitor (R)-9
The synthesis of (R)-9 is accomplished in a three-step sequence starting from this compound. The overall yield for this synthesis is 40%.[1]
Step 1: Amide Coupling
This compound is coupled with a suitable aniline precursor to form the corresponding benzamide.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Room temperature, 4-12 hours
-
-
Work-up and Purification:
-
The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with aqueous NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Step 2: Suzuki Cross-Coupling
The bromo-benzamide intermediate undergoes a Suzuki cross-coupling reaction with an appropriate boronic acid or boronate ester to introduce the quinazoline moiety.
-
Reagents and Conditions:
-
Bromo-benzamide intermediate (1.0 eq)
-
Quinazoline boronic acid/ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
80-100 °C, 6-18 hours
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
Step 3: Final Modification and Chiral Separation
The coupled product may undergo further functional group manipulation, followed by chiral separation to yield the enantiomerically pure (R)-9.
-
Detailed procedures for this step are specific to the exact quinazoline fragment used and may involve reactions such as deprotection or installation of a chiral auxiliary followed by HPLC separation.
Signaling Pathway Diagram
Caption: Inhibition of the Trk signaling pathway by the pan-Trk inhibitor (R)-9.
Application 2: Synthesis of Novel N-Aryl-4-bromo-2,3,5,6-tetrafluorobenzamides
The synthesis of novel benzamide derivatives is a cornerstone of medicinal chemistry, as the amide bond is a key structural motif in a vast number of pharmaceuticals. By coupling this compound with various aniline derivatives, a library of N-aryl-4-bromo-2,3,5,6-tetrafluorobenzamides can be generated for screening against a wide range of biological targets.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-bromo-2,3,5,6-tetrafluorobenzamides
Step 1: Activation of this compound
The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an active ester, to facilitate amide bond formation.
-
Reagents and Conditions (for acid chloride formation):
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) (1.2-2.0 eq)
-
Catalytic DMF (1-2 drops)
-
Anhydrous solvent (e.g., DCM, toluene)
-
Room temperature to reflux, 1-3 hours
-
-
Work-up:
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
-
Step 2: Amide Bond Formation
The activated carboxylic acid derivative is then reacted with a substituted aniline to form the desired N-aryl-4-bromo-2,3,5,6-tetrafluorobenzamide.
-
Reagents and Conditions:
-
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Base (e.g., triethylamine, pyridine) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DCM, THF)
-
0 °C to room temperature, 2-6 hours
-
-
Work-up and Purification:
-
The reaction mixture is quenched with water and the organic layer is separated.
-
The organic layer is washed with dilute acid (e.g., 1M HCl), saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by recrystallization or flash column chromatography.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for the Derivatization of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a valuable building block in medicinal chemistry, offering a unique combination of features for the synthesis of novel therapeutic agents. The presence of a bromine atom allows for cross-coupling reactions, while the electron-deficient tetrafluorinated phenyl ring can enhance metabolic stability and binding affinity. The carboxylic acid moiety serves as a handle for the introduction of various functional groups through derivatization. This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on amide bond formation, esterification, and Suzuki-Miyaura coupling reactions. These transformations are fundamental in the construction of diverse molecular scaffolds for drug discovery programs. The incorporation of fluorine into drug candidates can significantly improve their pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Polyfluorinated moieties are increasingly recognized for their beneficial impact on the properties of pharmaceutically active compounds.[3]
Key Derivatization Strategies
The derivatization of this compound can be primarily achieved through three key reaction types, each offering a pathway to a distinct class of compounds with potential therapeutic applications.
-
Amide Bond Formation: Coupling of the carboxylic acid with a wide range of primary and secondary amines to generate a diverse library of benzamides. Polyfluorinated benzamides have been synthesized and evaluated as potential angiogenesis inhibitors.[4]
-
Esterification: Reaction of the carboxylic acid with alcohols or phenols to produce corresponding esters, which can act as prodrugs or possess intrinsic biological activity.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the aryl bromide with various boronic acids or esters to construct biaryl or heteroaryl-aryl scaffolds. This reaction is a powerful tool for creating complex molecular architectures.[5]
Data Presentation
The following tables summarize representative quantitative data for the derivatization of benzoic acid derivatives, providing a comparative overview of different methods and conditions. Due to the limited availability of specific data for this compound, data for structurally related and electron-deficient benzoic acids are included to provide a basis for experimental design.
Table 1: Amide Bond Formation
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC·HCl | Ethanol | 80 | 5 | 71.6 | [6] |
| Benzoic Acid | Aniline | HATU, DIPEA | DMF | RT | 0.5 | 95 | |
| 2-Nitro-4-(trifluoromethyl)benzoic acid | 4-Fluoroaniline | T3P®, Pyridine | Ethyl Acetate | RT | 12 | 88 | [7] |
Table 2: Suzuki-Miyaura Coupling
| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | >95 | [8] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [9] |
| 4-Bromo-2-fluorobenzonitrile | 4-Methylphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | [10] |
Experimental Protocols
The following are detailed protocols for the key derivatization reactions of this compound. These protocols are based on established methods for similar electron-deficient substrates and should be optimized for specific substrate combinations.
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.).
-
To the stirred solution, add HATU (1.1 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Esterification via Acyl Chloride
This protocol involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an alcohol or phenol.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous DCM (Dichloromethane) or Toluene
-
Catalytic amount of DMF (if using oxalyl chloride)
-
Alcohol or Phenol
-
Triethylamine (Et₃N) or Pyridine
-
Diethyl ether
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step A: Acyl Chloride Formation
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq.) in anhydrous DCM or toluene.
-
Add thionyl chloride (2.0-3.0 eq.) or oxalyl chloride (1.5-2.0 eq.) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until the solution becomes clear and gas evolution ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride can be used directly in the next step.
Step B: Ester Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the alcohol or phenol (1.0-1.2 eq.) and triethylamine or pyridine (1.5 eq.) in anhydrous DCM.
-
Cool the alcohol/phenol solution to 0 °C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative (e.g., an ester or amide) with a boronic acid or ester. The carboxylic acid is typically protected as an ester or converted to an amide prior to the coupling reaction to avoid potential side reactions.
Materials:
-
4-Bromo-2,3,5,6-tetrafluorobenzamide or methyl 4-bromo-2,3,5,6-tetrafluorobenzoate (1.0 eq.)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if using a biphasic system)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the this compound derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-30 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction can also be performed in a microwave reactor for shorter reaction times. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Derivatization Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. The electron-deficient nature of the perfluorinated aromatic ring, combined with the presence of a carboxylic acid moiety, presents unique challenges and opportunities for synthetic diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of such scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1]
This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions of this compound. The protocols are based on established methodologies for structurally similar and electron-deficient substrates.
General Considerations for Cross-Coupling Reactions
The cross-coupling of this compound requires careful consideration of the following factors:
-
Catalyst and Ligand Selection: The high degree of fluorination renders the aryl bromide electron-deficient, which can facilitate oxidative addition to the palladium center. Bulky, electron-rich phosphine ligands are often employed to stabilize the catalytic species and promote reductive elimination.[2]
-
Base Selection: The choice of base is critical, as it must be strong enough to facilitate the catalytic cycle without promoting unwanted side reactions. The carboxylic acid group can be deprotonated by the base to form a carboxylate salt in situ, which may influence the solubility and reactivity of the substrate.
-
Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and ensure reproducibility. Common solvents for these reactions include toluene, dioxane, and DMF.
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
Data Presentation: Comparative Overview of Cross-Coupling Reactions
The following table summarizes typical reaction conditions for the four major cross-coupling reactions with this compound. These conditions are starting points and may require optimization for specific coupling partners.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | 25-80 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP or Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or NMP | 100-140 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the C-C bond formation between this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines the formation of a C-C bond between this compound and a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours. Gentle heating (40-60 °C) may be required for less reactive substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound with an Amine
This protocol describes the formation of a C-N bond between this compound and a primary or secondary amine.[3][4][5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a flame-dried Schlenk flask.
-
Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound, the amine, and sodium tert-butoxide in toluene.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Heck Coupling of this compound with an Alkene
This protocol details the formation of a C-C bond between this compound and an alkene.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried pressure tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed DMF, triethylamine, and the alkene via syringe.
-
Seal the pressure tube and heat the reaction mixture to 120 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
Application Notes: The Role of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The highly fluorinated and brominated core of this reagent offers unique opportunities for medicinal chemists to design novel therapeutic agents with potentially enhanced pharmacological properties.
The presence of a bromine atom allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the tetrafluorinated phenyl ring can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final API.
This document outlines a detailed synthetic protocol for a hypothetical API, "Pyrflubrom," a novel pyrazole-containing kinase inhibitor. The synthesis demonstrates the practical application of this compound in a multi-step drug discovery workflow.
Experimental Protocols
Synthesis of Pyrflubrom: A Hypothetical Kinase Inhibitor
The following protocols detail the synthetic route to Pyrflubrom, starting from this compound.
Step 1: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride
This initial step involves the activation of the carboxylic acid to the more reactive acyl chloride.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Add a catalytic amount of DMF (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride is used in the next step without further purification.
-
Step 2: Synthesis of N-(4-ethynylphenyl)-4-bromo-2,3,5,6-tetrafluorobenzamide
This step involves the formation of an amide bond between the acyl chloride and 4-ethynylaniline.
-
Materials:
-
4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride (from Step 1)
-
4-Ethynylaniline
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-ethynylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled solution of the aniline.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Step 3: Synthesis of Pyrflubrom via Intramolecular Cyclization
The final step involves the formation of the pyrazole ring through an intramolecular cyclization.
-
Materials:
-
N-(4-ethynylphenyl)-4-bromo-2,3,5,6-tetrafluorobenzamide (from Step 2)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
-
Procedure:
-
Dissolve the amide from Step 2 (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 12-16 hours.
-
Monitor the formation of the pyrazole product by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain Pyrflubrom.
-
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Pyrflubrom
| Step | Product Name | Starting Material | Reagents | Yield (%) | Purity (%) (by HPLC) |
| 1 | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | This compound | SOCl₂, DMF (cat.), Toluene | >95 (crude) | - |
| 2 | N-(4-ethynylphenyl)-4-bromo-2,3,5,6-tetrafluorobenzamide | 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride | 4-Ethynylaniline, Et₃N, DCM | 85 | 98 |
| 3 | Pyrflubrom | N-(4-ethynylphenyl)-4-bromo-2,3,5,6-tetrafluorobenzamide | N₂H₄·H₂O, Ethanol | 78 | >99 |
Mandatory Visualization
Caption: Synthetic workflow for the preparation of Pyrflubrom.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using fluorinated benzoic acids as organic linkers. The strategic incorporation of fluorine into the linker molecules allows for fine-tuning of the physicochemical properties of the resulting MOFs, such as hydrophobicity, thermal stability, and guest-molecule interactions. These characteristics make fluorinated MOFs highly promising materials for a range of applications, including gas storage and separation, catalysis, and, notably, advanced drug delivery systems.
Introduction to Fluorinated MOFs
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of fluorinated benzoic acids as these organic linkers can impart unique properties to the MOF structure. The high electronegativity and small size of fluorine atoms can create specific adsorption sites, enhance framework stability, and increase hydrophobicity, which is particularly advantageous for applications in humid environments or for the encapsulation of hydrophobic drugs.[1][2][3]
Recent research has demonstrated the potential of fluorinated MOFs as carriers for anticancer drugs and other therapeutic agents.[4][5] The modified pore environment and increased stability of these MOFs can lead to high drug loading capacities and controlled release profiles, often triggered by pH changes in the target environment.[4][5]
Data Presentation: Properties of Fluorinated MOFs
The following tables summarize key quantitative data for a selection of MOFs synthesized using various fluorinated benzoic acids. This allows for a comparative analysis of how the choice of linker and metal center influences the material's properties.
Table 1: Synthesis Parameters and Structural Properties of Selected Fluorinated MOFs
| MOF Name | Metal Node | Fluorinated Benzoic Acid Linker | Synthesis Temperature (°C) | Solvent(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| Cu-TBA-2F | Cu(II) | 2-fluoro-4-(1H-tetrazole-5-yl)benzoic acid | Not Specified | DMF, Ethanol | 356 | Not Specified |
| RE-TTA-pcu (Eu, Gd, Y) | Eu(III), Gd(III), Y(III) | 2,5-bis(trifluoromethyl)terephthalic acid (TTA) | Not Specified | DMF | Not Specified | Not Specified |
| RE-TTA-fcu (Eu, Gd, Y) | Eu(III), Gd(III), Y(III) | 2,5-bis(trifluoromethyl)terephthalic acid (TTA) | 120 | DMF | 58 (for Gd-TTA-fcu) | Not Specified |
| F-MOF-1 | Cu(II) | 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba) | Not Specified | Not Specified | Not Specified | Not Specified |
| F-MOF-4 | Cu(II) | 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba) | Not Specified | DMF | Not Specified | Not Specified |
| Zn MOF-74 | Zn(II) | Not specified as fluorinated in the direct context | Not Specified | Not Specified | Not Specified | Not Specified |
| UTSA-74 | Zn(II) | Not specified as fluorinated in the direct context | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Performance Characteristics of Selected Fluorinated MOFs
| MOF Name | Gas Adsorption | Drug Loading Capacity | Drug Release Profile | Thermal Stability (°C) | Water Contact Angle (°) |
| Cu-TBA-2F | H₂: 0.67 wt% (77 K, 1 atm); CO₂: 1.27 mmol/g (298 K, 1 bar)[6] | Not Reported | Not Reported | Not Reported | Not Reported |
| RE-TTA-pcu (Eu, Gd, Y) | No uptake for N₂ and CO₂ (due to coordinated DMF)[4] | Not Reported | Not Reported | Up to 300[4] | 16.7 (Eu-TTA-pcu), 122.6 (Gd-TTA-pcu)[4] |
| RE-TTA-fcu (Eu, Gd, Y) | Langmuir surface area of 58 m²/g for CO₂ (Gd-TTA-fcu)[4] | Not Reported | Not Reported | Not Reported | 105.6 (Eu-TTA-fcu), 110.6 (Gd-TTA-fcu)[4] |
| F-MOF-1 | Not Reported | Not Reported | Not Reported | Stable up to 350[7] | Not Reported |
| F-MOF-4 | Comparable H₂ and CO₂ uptake to isomers[8] | Not Reported | Not Reported | Not Reported | Not Reported |
| Zn MOF-74 | Not Reported | 30, 50, and 80 wt% ibuprofen[9] | Fast kinetics (k = 0.27 h⁻¹/²) at 50 wt% loading[9] | Not Reported | Not Reported |
| UTSA-74 | Not Reported | 30, 50, and 80 wt% ibuprofen[9] | Fastest release at 30 wt% loading (k = 0.22 h⁻¹/²)[9] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the synthesis of representative fluorinated MOFs are provided below. These protocols are based on established literature procedures and are intended to be a starting point for researchers.
Protocol 1: Solvothermal Synthesis of RE-TTA-fcu (RE = Eu, Gd, Y)
This protocol describes the synthesis of a rare-earth based MOF with a fluorinated linker and a fluorinated metal cluster, modulated by 2-fluorobenzoic acid.[4]
Materials:
-
Rare-earth (RE = Eu, Gd, or Y) acetate hydrate
-
2,5-bis(trifluoromethyl)terephthalic acid (TTA)
-
N,N-Dimethylformamide (DMF)
-
2-fluorobenzoic acid
-
Concentrated nitric acid
Procedure:
-
In a 20 mL glass vial, combine the RE acetate hydrate (e.g., 34.2 mg of Eu(III) acetate hydrate, 0.104 mmol) and TTA (18 mg, 0.0596 mmol) in 11 mL of DMF.
-
Add 2-fluorobenzoic acid (240 mg, 1.71 mmol) to the reaction mixture.
-
Add 0.10 mL of concentrated nitric acid to the solution.
-
Seal the vial and heat the mixture in an oven at 120 °C for 24 hours.
-
After cooling to room temperature, transparent colorless polygonal crystals will have formed.
-
Wash the crystals three times with 5 mL of fresh DMF.
-
Dry the resulting MOF crystals at 80 °C for 24 hours.
Protocol 2: Drug Loading in a MOF via Impregnation (Example: Ibuprofen in Zn-MOF-74)
This protocol outlines a general procedure for loading a drug into a pre-synthesized MOF.[9]
Materials:
-
Synthesized and activated MOF (e.g., Zn-MOF-74)
-
Ibuprofen
-
Ethanol (or other suitable solvent)
Procedure:
-
Prepare solutions of ibuprofen in ethanol at various concentrations to achieve the desired weight percentages (e.g., 30, 50, 80 wt%) relative to the mass of the MOF.
-
Immerse a known quantity of the activated MOF in the ibuprofen solution.
-
Stir the suspension at room temperature for 24 hours to allow for drug impregnation into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of fluorinated MOFs and a conceptual representation of their application in drug delivery.
Caption: General workflow for the synthesis of fluorinated MOFs.
Caption: Conceptual pathway for drug delivery using fluorinated MOFs.
References
- 1. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Fluorinated Functionalization of Linker on Quercetin Encapsulation, Release and Hela Cell Cytotoxicity of Cu-Based MOFs as Smart pH-Stimuli Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hollow structural metal–organic frameworks exhibit high drug loading capacity, targeted delivery and magnetic resonance/optical multimodal imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Optimizing ibuprofen concentration for rapid pharmacokinetics on biocompatible zinc-based MOF-74 and UTSA-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with the electron-deficient and sterically hindered substrate, 4-Bromo-2,3,5,6-tetrafluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?
A1: The main challenges arise from the electronic properties and steric hindrance of the substrate. The tetrafluorinated ring is highly electron-deficient, which can affect the oxidative addition and reductive elimination steps of the catalytic cycle. The presence of the carboxylic acid group can lead to solubility issues and potential catalyst inhibition. Furthermore, the fluorine atoms ortho to the bromine can create steric hindrance.
Q2: What are the recommended starting conditions for a Suzuki coupling with this substrate?
A2: For a successful Suzuki coupling, it is crucial to select the right combination of catalyst, ligand, base, and solvent. A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos, or RuPhos). A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.[1] A polar aprotic solvent such as dioxane or THF, often in a mixture with water, is a common choice to aid in the dissolution of the reagents.[2]
Q3: Which palladium catalyst is generally most effective for electron-deficient aryl bromides?
A3: Palladium catalysts with bulky and electron-rich phosphine ligands are generally preferred for electron-deficient aryl bromides.[3] These ligands facilitate the oxidative addition step and promote the overall catalytic cycle. Pre-formed catalysts like XPhos Pd G3 or G4 can also be highly effective and offer good air and moisture stability. For substrates prone to steric hindrance, ligands like SPhos or RuPhos can also be excellent choices.[1][4]
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] When using TLC, it is advisable to use a co-spot of the starting material for accurate comparison. Quenching a small aliquot of the reaction mixture and analyzing the organic extract will provide a clear indication of the consumption of starting materials and the formation of the product.
Q5: What are the most common side products, and how can they be minimized?
A5: Common side products in Suzuki coupling reactions include homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[5] Homocoupling can be minimized by ensuring a thoroughly deoxygenated reaction environment, as oxygen can promote this side reaction.[5] Protodeboronation can be mitigated by using a less aqueous solvent system, a milder base, or by using a more stable boronic ester instead of the free boronic acid.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of reagents under an inert atmosphere. Consider using a more air-stable pre-catalyst.[5] |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step.[1] | |
| Poor solubility of reagents | Use a co-solvent system like dioxane/water or THF/water to improve the solubility of the benzoic acid salt.[2] Esterification of the carboxylic acid prior to coupling can also improve solubility in organic solvents. | |
| Low reaction temperature | Gradually increase the reaction temperature. For challenging substrates, higher temperatures (e.g., 80-110 °C) may be necessary.[1] | |
| Formation of Homocoupling Byproduct | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to avoid inefficient in-situ reduction which can lead to side reactions.[5] | |
| Formation of Protodeboronation Byproduct | Excess water in the reaction | Use anhydrous solvents and minimize the amount of water in the co-solvent system. Alternatively, consider using a boronic ester (e.g., pinacol ester) which is more stable towards hydrolysis.[6] |
| Base is too strong or reaction temperature is too high | Use a milder base like KF or K₂CO₃. A lower reaction temperature may also help to suppress this side reaction.[3] | |
| Reaction Stalls Before Completion | Catalyst deactivation | The catalyst may be deactivated over time. Increasing the catalyst loading or adding a fresh portion of the catalyst mid-reaction might be beneficial. |
| Product inhibition | As the product concentration increases, it might inhibit the catalyst. Diluting the reaction mixture with more solvent could help in some cases. |
Recommended Starting Experimental Protocol
This protocol is a general guideline and should be optimized for each specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, under the inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add anhydrous, degassed 1,4-dioxane to the flask containing the solids, followed by the catalyst/ligand mixture.
-
Add degassed water to achieve a dioxane/water ratio of approximately 4:1 to 10:1.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: General Reaction Conditions for Suzuki Coupling of Electron-Deficient Aryl Bromides
The following table summarizes typical conditions that have been successful for Suzuki coupling reactions involving electron-deficient aryl bromides, which can serve as a starting point for optimization.
| Catalyst System (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 80-95 |
| Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 75-90 |
| PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 110 | 70-88 |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 60-85 |
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
- 1. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid & Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., 1,4-dibromo-2,3,5,6-tetrafluorobenzene), dehalogenated byproducts (e.g., 2,3,5,6-tetrafluorobenzoic acid), and potentially regioisomers if the synthesis is not perfectly selective. If the synthesis involves organometallic intermediates, residual metal catalysts could also be present.
Q2: My compound is a solid, but it "oils out" during recrystallization. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before dissolving or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, use a larger volume of the hot solvent to ensure the compound fully dissolves before cooling. Alternatively, switch to a solvent system with a lower boiling point.
Q3: this compound seems to be insoluble in water. Can I still use an aqueous workup?
A3: Yes, and this is a highly effective purification technique. While the neutral acid is insoluble in water, it can be readily deprotonated by an aqueous base (like NaOH or NaHCO₃) to form a water-soluble carboxylate salt.[1] This allows for its extraction into the aqueous phase, leaving non-acidic, organic-soluble impurities behind. Subsequent acidification of the aqueous layer will precipitate the purified acid.
Q4: My compound streaks badly on a silica gel TLC plate. How can I get clean spots?
A4: Streaking of carboxylic acids on silica gel is common due to strong interactions with the stationary phase. To mitigate this, add a small amount of a polar modifier to your eluent. Acetic acid (typically 0.5-2%) is commonly used as it protonates the silica surface and the carboxylate, reducing ionic interactions and leading to sharper spots.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process.
Caption: Decision workflow for selecting a primary purification method.
Issue: Low Recovery After Acid-Base Extraction
-
Problem: After acidifying the basic aqueous extract, very little or no solid precipitates.
-
Possible Cause 1: Incomplete Extraction. The organic layer may not have been extracted a sufficient number of times with the aqueous base.
-
Solution: Perform at least 2-3 extractions of the organic layer with the basic solution to ensure all the acidic product has transferred to the aqueous phase.
-
-
Possible Cause 2: Insufficient Acidification. The pH of the aqueous layer may not be low enough to fully protonate the carboxylate and cause precipitation.
-
Solution: Check the pH with litmus or pH paper. Continue adding acid (e.g., 1-6M HCl) dropwise until the solution is strongly acidic (pH 1-2).
-
-
Possible Cause 3: Product is somewhat soluble in water. Highly fluorinated compounds can have unusual solubility properties.
-
Solution: After acidification, cool the solution in an ice bath to minimize solubility. If recovery is still low, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate, diethyl ether) to recover the dissolved product.
-
Issue: Co-elution of Impurities During Column Chromatography
-
Problem: An impurity has a very similar Rf value to the desired product, making separation by column chromatography difficult.
-
Possible Cause 1: Inappropriate Solvent System. The chosen eluent does not provide adequate separation.
-
Solution: Methodically screen different solvent systems using TLC. Vary the ratio of polar to non-polar solvents. Try switching one of the solvents entirely (e.g., replace ethyl acetate with diethyl ether or dichloromethane) to alter the selectivity of the separation.
-
-
Possible Cause 2: Column Overload. Too much sample was loaded onto the column.
-
Solution: Reduce the amount of crude material loaded relative to the amount of silica gel (a common rule of thumb is a 1:30 to 1:100 mass ratio of compound to silica). For flash chromatography, consider dry loading the sample onto a small amount of silica gel for better band resolution.
-
-
Possible Cause 3: Impurity is a Derivative. The impurity may be an ester or amide derivative formed during synthesis or workup, which could have a similar polarity.
-
Solution: If the impurity is an ester, it can be hydrolyzed back to the desired carboxylic acid using a basic workup, then purified via acid-base extraction.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for separating the acidic target compound from neutral or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (especially with bicarbonate).
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer (step 2 & 3) two more times, combining the aqueous extracts each time.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Allow the product to air-dry on the filter, then transfer to a watch glass or drying dish to dry to a constant weight, preferably in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the solid crude product, especially after an initial purification by extraction.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., hexanes, toluene, ethanol, isopropanol, acetone, water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Mixed solvent systems (e.g., ethanol/water, toluene/hexanes) are often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the compound completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
This method is used when acid-base extraction and recrystallization are insufficient to remove impurities of similar polarity.
Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate with 1% acetic acid.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., pure hexanes). Pour the slurry into the column and use positive pressure to pack it evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, pre-adsorb the compound onto a small amount of silica gel (dry loading), which often gives better results. Carefully add the sample to the top of the packed column.
-
Elution: Run the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the compound (gradient elution).
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
Caption: A typical multi-step purification workflow.
Data Presentation: Solvent & Eluent Systems
The optimal solvent or eluent system must be determined empirically. The tables below provide excellent starting points for screening.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Properties & Use Case |
| Non-polar | Hexanes, Heptane, Toluene | Good for dissolving non-polar impurities. Often used as the "anti-solvent" in a mixed system. |
| Medium Polarity | Diethyl Ether, Dichloromethane | May dissolve the acid at room temperature; less likely to be primary recrystallization solvents. |
| Polar Aprotic | Ethyl Acetate, Acetone | Good primary solvents, but may require a non-polar anti-solvent to induce crystallization. |
| Polar Protic | Ethanol, Isopropanol, Acetic Acid | Strong solvents for carboxylic acids. Often require the addition of water as an anti-solvent. |
| Mixed Systems | Toluene/Hexanes, Ethanol/Water | Highly versatile for fine-tuning solubility to achieve good crystal growth and purity. |
Table 2: Suggested Eluent Systems for TLC/Column Chromatography
| Eluent System (v/v) | Modifier | Typical Use Case & Comments |
| Hexane / Ethyl Acetate (9:1 to 1:1) | 1% Acetic Acid | Standard starting point. Adjust ratio to achieve an Rf of 0.2-0.4 for the product. |
| Dichloromethane / Methanol (99:1 to 9:1) | 1% Acetic Acid | A more polar system for compounds that do not move in Hex/EtOAc. |
| Toluene / Ethyl Acetate (9:1 to 1:1) | 1% Acetic Acid | Offers different selectivity compared to aliphatic solvents like hexanes. |
| Diethyl Ether / Hexane (1:1) | 1% Acetic Acid | Diethyl ether can sometimes provide better separation for highly polar compounds. |
References
Technical Support Center: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a primary synthetic route involving the lithiation of 1-bromo-2,3,4,5-tetrafluorobenzene followed by carboxylation.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Action |
| Incomplete Lithiation: Inactive Grignard or organolithium reagent. | Ensure the freshness and proper titration of the organolithium reagent (e.g., n-BuLi, LDA). Use freshly distilled, anhydrous solvents. |
| Poor Quality Starting Material: Impurities in 1-bromo-2,3,4,5-tetrafluorobenzene. | Purify the starting material by distillation or chromatography. Verify purity using GC-MS or NMR. |
| Reaction with CO₂: Inefficient trapping of the organometallic intermediate with carbon dioxide. | Use freshly crushed, high-purity dry ice. Introduce the reaction mixture slowly to a large excess of dry ice to ensure rapid and complete carboxylation. |
| Quenching of Organometallic Intermediate: Presence of moisture or other electrophilic impurities. | Thoroughly dry all glassware and solvents. Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Side Reaction | Observed Impurity | Troubleshooting Steps |
| Protonolysis of the Organometallic Intermediate | 1,2,4,5-Tetrafluorobenzene | This indicates premature quenching of the lithiated intermediate. Ensure all reagents and solvents are scrupulously dried and the reaction is run under a robust inert atmosphere. |
| Formation of Symmetric Biaryl | 2,2',3,3',5,5',6,6'-Octafluorobiphenyl | This can occur via coupling of the organometallic intermediate. Lowering the reaction temperature during the formation of the organolithium species can sometimes minimize this side product. |
| Incomplete Carboxylation | Unreacted 1-bromo-2,3,4,5-tetrafluorobenzene | Increase the excess of carbon dioxide and ensure efficient mixing during the carboxylation step. |
| Decarboxylation | 1-bromo-2,3,5,6-tetrafluorobenzene | Avoid excessively high temperatures or strongly acidic conditions during the workup, as this can lead to the loss of the carboxyl group.[1][2][3][4][5] |
| Nucleophilic Substitution | Methoxy or hydroxy-tetrafluorobenzoic acid derivatives | If using solvents like methanol for quenching or workup, nucleophilic aromatic substitution (SNAr) can occur, replacing a fluorine atom.[6][7][8][9][10] Use aprotic solvents where possible and carefully control workup conditions. |
Experimental Protocol: Synthesis via Lithiation and Carboxylation
-
Preparation: Under an inert atmosphere (Argon), dissolve 1-bromo-2,3,4,5-tetrafluorobenzene in anhydrous diethyl ether or THF and cool the solution to -78°C.
-
Lithiation: Slowly add a titrated solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. Stir the mixture at -78°C for 1-2 hours.
-
Carboxylation: Pour the reaction mixture onto a large excess of freshly crushed dry ice. Allow the mixture to warm to room temperature.
-
Workup: Quench the reaction with dilute HCl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Extract the combined organic layers with an aqueous basic solution (e.g., NaHCO₃). Acidify the aqueous layer to precipitate the crude product. The product can be further purified by recrystallization.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound and how can I identify them?
The most common side products are typically 1,2,4,5-tetrafluorobenzene (from premature quenching of the organometallic intermediate) and unreacted 1-bromo-2,3,4,5-tetrafluorobenzene. These can be identified and quantified using GC-MS analysis of the crude reaction mixture. NMR spectroscopy can also be used to identify these impurities.
Q2: Can over-bromination occur to form a dibromotetrafluorobenzene derivative?
If the synthesis involves the direct bromination of 2,3,5,6-tetrafluorobenzoic acid, over-bromination is a possibility, though the strong deactivating effects of the fluorine atoms and the carboxylic acid group make it less likely.[11][12][13][14] The use of a stoichiometric amount of the brominating agent and careful monitoring of the reaction progress can minimize this.
Q3: Is decarboxylation a significant concern during this synthesis?
Decarboxylation can occur, particularly if the reaction workup involves prolonged exposure to high temperatures or strong acids.[1][2][3][4][5] It is advisable to perform the acidification and extraction steps at or below room temperature to minimize the loss of the carboxylic acid group.
Q4: I am observing the formation of an unexpected methoxy- or hydroxy- substituted product. What is the likely cause?
The highly fluorinated benzene ring is susceptible to nucleophilic aromatic substitution (SNAr).[6][7][8][9][10] If nucleophilic solvents like methanol or water are present at elevated temperatures or under basic conditions during the reaction or workup, they can displace a fluorine atom. To avoid this, use aprotic solvents and non-nucleophilic bases where possible.
Q5: My final product is off-white or yellow. How can I improve the color?
A colored product may indicate the presence of minor impurities. Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is often effective for color removal and further purification. Activated carbon treatment during recrystallization can also be employed.
Signaling Pathway of Main and Side Reactions
Caption: Main synthesis pathway and common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 4. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. krc.cecri.res.in [krc.cecri.res.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Troubleshooting failed reactions with 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
Welcome to the technical support center for 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and optimizing experimental outcomes involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the electron-deficient nature of the tetrafluorinated ring and the presence of the carboxylic acid group can present challenges.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the common causes?
Answer:
Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. The primary issues to investigate are related to catalyst activity, reaction conditions, and the stability of the starting materials.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere. The active Pd(0) species is susceptible to oxidation. Consider using a pre-catalyst that is more stable to air and moisture.
-
Insufficient Degassing: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inappropriate Base: The choice of base is critical. For electron-deficient aryl bromides like this compound, a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than weaker bases like sodium carbonate (Na₂CO₃). The base is required to activate the boronic acid for transmetalation.
-
Sub-optimal Solvent System: The solubility of all components is crucial. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The ratio may need to be optimized to ensure all reactants are in solution at the reaction temperature.
-
Low Reaction Temperature: Due to the electron-withdrawing nature of the fluorine atoms, oxidative addition to the C-Br bond should be favorable. However, subsequent steps in the catalytic cycle may require higher temperatures to proceed at a reasonable rate. Cautiously increasing the reaction temperature (e.g., to 80-110 °C) can improve yields.
Question 2: I am observing significant amounts of side products, such as debromination of my starting material and homocoupling of the boronic acid. How can I minimize these?
Answer:
The formation of side products is a common issue. Here’s how to address them:
-
Debromination (Protodebromination): This side reaction, where the bromine atom is replaced by a hydrogen atom, can be caused by impurities in the reagents or solvent, or by certain reaction conditions.
-
Solution: Use high-purity, anhydrous solvents and reagents. Ensure the boronic acid is of good quality, as impurities can sometimes promote this pathway.
-
-
Homocoupling of Boronic Acid: This is primarily caused by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.
-
Solution: As mentioned above, rigorous degassing is the most effective way to prevent this. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also sometimes reduce homocoupling.
-
-
Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation.
-
Solution: If you suspect decarboxylation is occurring, try to run the reaction at the lowest effective temperature.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 4-Bromo-3-fluorobenzoic acid | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 16 | >95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | THF/H₂O (2:1) | 80 | 12 | 95 |
Note: These are representative conditions for similar substrates. Optimization for this compound is recommended.
Diagram 1: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Technical Support Center: Catalyst Selection for Coupling Reactions of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for coupling reactions involving 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. This highly fluorinated and electron-deficient substrate presents unique challenges in popular cross-coupling methodologies such as Suzuki-Miyaura, Heck, and Sonogashira reactions. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the coupling reactions of this compound.
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The high degree of fluorination makes the aromatic ring electron-deficient. While this can facilitate the initial oxidative addition step in the catalytic cycle of many cross-coupling reactions, it can also lead to challenges. The strong electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can influence the reactivity of the catalyst and the stability of intermediates. Furthermore, potential side reactions such as dehalogenation (replacement of the bromine atom with a hydrogen) and homocoupling of the coupling partner can be more prevalent. Careful selection of the catalyst, ligands, base, and solvent is therefore critical.
Q2: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
A2: Low or no yield in Suzuki-Miyaura couplings of this substrate can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient substrate. Consider using more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or a pre-formed palladacycle. These ligands can promote the reductive elimination step, which is often rate-limiting for electron-deficient substrates.
-
Base Selection: The choice of base is crucial. Strong bases can sometimes lead to unwanted side reactions. A weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be more suitable than stronger bases. Cesium carbonate (Cs₂CO₃) is also a good option to consider.
-
Solvent System: The solvent plays a significant role. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is commonly used to dissolve both the organic and inorganic reagents.
-
Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions. Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C).
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.
Q3: I am observing significant dehalogenation of my starting material. How can this be minimized?
A3: Dehalogenation is a common side reaction with electron-deficient aryl halides. To mitigate this:
-
Use a Weaker Base: Strong bases can sometimes promote pathways that lead to hydride formation, which can then react with the palladium intermediate to cause dehalogenation. Switching to a milder base like K₂CO₃ or KF can be beneficial.
-
Careful Choice of Solvent: Some solvents can act as a hydride source. Ensure you are using high-purity, anhydrous solvents.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.
Q4: What are the key considerations for performing a Heck reaction with this substrate?
A4: For the Heck reaction, which couples the aryl bromide with an alkene, consider the following:
-
Catalyst System: Palladium complexes are the catalysts of choice. Interestingly, for some perfluoroaryl halides, efficient Heck reactions have been achieved in the absence of phosphine ligands, using simple palladium salts like Pd(OAc)₂. However, in many cases, ligands such as triphenylphosphine (PPh₃) are still required.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is necessary to neutralize the HBr formed during the reaction.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective.
Q5: Are there specific recommendations for a Sonogashira coupling of this compound?
A5: The Sonogashira coupling joins the aryl bromide with a terminal alkyne. Key points for this reaction include:
-
Catalyst System: A dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used.
-
Copper-Free Conditions: To avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ specific palladium catalysts and ligands.
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, and can sometimes also serve as the solvent.
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF), toluene, or DMF are commonly used.
Data Presentation: Catalyst Systems for Coupling Reactions
The following tables summarize catalyst systems and conditions for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of aryl bromides, with a focus on substrates analogous to this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aryl Carboxylic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3.0) | Water | Room Temp | 1.5 | 89-99[1] |
| 2 | Pd(PPh₃)₄ (1-5) | - | K₂CO₃ or other | Toluene/Water | 90-100 | 12-24 | Varies[2] |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
Note: Yields are highly dependent on the specific arylboronic acid used.
Table 2: General Conditions for Heck Coupling of Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| 1 | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | Water/DMF | 80 |
| 2 | Pd(PPh₃)₄ | - | Et₃N | Toluene | 100 |
Table 3: Common Conditions for Sonogashira Coupling of Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₂Cl₂ (1-5) | CuI (2-10) | Et₃N (2-3) | THF or DMF | Room Temp - 80 |
| 2 | Pd(PPh₃)₄ (1-5) | CuI (2-10) | i-Pr₂NH (2-3) | Toluene | Room Temp - 80 |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. Note: These protocols are starting points and may require optimization for the specific coupling partners and desired outcome.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), the chosen base (e.g., K₂CO₃, 3.0 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ and SPhos ligand, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization.
Protocol 2: General Procedure for Heck Reaction
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equivalent), the alkene (1.5 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents). If a ligand is used, it should also be added at this stage.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., DMF or NMP).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously under an inert atmosphere.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equivalents) and the terminal alkyne (1.1-1.5 equivalents) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for cross-coupling reactions.
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
References
Improving solubility of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid for reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-Bromo-2,3,5,6-tetrafluorobenzoic acid in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is known to be insoluble in water.[1] Based on the properties of structurally similar fluorinated and brominated benzoic acids, it is anticipated to be soluble in a range of polar organic solvents. The table below provides an estimated qualitative solubility profile. Researchers should experimentally verify the solubility in their specific solvent system.
Q2: Are there any known incompatibilities for this compound?
A2: Yes, this compound is incompatible with oxidizing agents and bases.[1] Contact with strong bases can lead to deprotonation and salt formation, which may or may not be desirable depending on the reaction.
Q3: How can I prepare a stock solution of this compound?
A3: To prepare a stock solution, start by selecting a solvent in which the compound is highly soluble, such as DMSO or DMF. Accurately weigh the desired amount of the acid and add the solvent incrementally with agitation (e.g., vortexing or sonication) until the solid is completely dissolved.
Q4: Can heating be used to improve the solubility?
A4: Gentle heating can be an effective method to increase the dissolution rate and solubility of many organic compounds. However, it is crucial to first assess the thermal stability of this compound in the chosen solvent to avoid degradation. Start with a low temperature and gradually increase while monitoring for any changes in color or the appearance of impurities.
Troubleshooting Guide
Issue: The compound is not dissolving in my chosen reaction solvent.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for dissolving the highly fluorinated aromatic acid.
-
Recommendation: Refer to the qualitative solubility table below and consider switching to a more polar aprotic solvent like DMSO or DMF, or a polar protic solvent like methanol or ethanol.
-
-
Insufficient Solvent Volume: The concentration of the acid may be too high for the selected solvent volume.
-
Recommendation: Try increasing the volume of the solvent gradually until the compound dissolves.
-
-
Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.
-
Recommendation: Increase agitation through vigorous stirring or using a sonicator. Gentle heating can also accelerate dissolution, but should be used with caution.
-
Issue: The compound precipitates out of solution during the reaction.
Possible Causes and Solutions:
-
Change in Solvent Composition: The addition of other reagents or a co-solvent may have altered the overall polarity of the reaction mixture, reducing the solubility of the starting material.
-
Recommendation: If possible, choose a primary solvent with a higher dissolving power for all reaction components. Alternatively, consider adding a co-solvent that is miscible with the reaction mixture and in which the acid is highly soluble.
-
-
Temperature Change: If the reaction is run at a lower temperature than that at which the compound was dissolved, the solubility may decrease, leading to precipitation.
-
Recommendation: Ensure the reaction temperature is maintained at a level that keeps the compound in solution. If the reaction must be cooled, check for precipitation and consider if this will affect the reaction outcome.
-
-
Reaction with a Reagent to Form an Insoluble Product: The starting material might be reacting to form a new, less soluble species.
-
Recommendation: Analyze the precipitate to determine its identity. This could provide valuable information about the reaction progress or an unexpected side reaction.
-
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | Insoluble | As stated in supplier information.[1] |
| Methanol / Ethanol | Polar Protic | Soluble | Polar protic solvents can hydrogen bond with the carboxylic acid group. Similar brominated benzoic acids are soluble in alcohols.[2] |
| Acetone | Polar Aprotic | Soluble | A polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | The organic nature of the compound suggests some solubility. |
| Chloroform | Non-polar | Moderately Soluble | Similar to DCM, some solubility is expected. |
| Diethyl Ether | Non-polar | Soluble | Often used in reactions and extractions involving similar aromatic acids, suggesting good solubility. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A common solvent for organic reactions that is capable of dissolving many aromatic compounds. |
| Ethyl Acetate | Moderately Polar | Soluble | A versatile solvent with moderate polarity, often used for extractions of similar compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with low aqueous solubility.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a high-polarity solvent effective at dissolving many organic solids. |
| Toluene | Non-polar | Sparingly Soluble | The non-polar nature of toluene makes it a less effective solvent for the polar carboxylic acid group. |
| Hexane | Non-polar | Insoluble | Aliphatic hydrocarbons are generally poor solvents for polar molecules. |
Disclaimer: This table provides an estimated solubility profile based on the properties of structurally related compounds. It is essential to experimentally determine the solubility for your specific application.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents from Table 1
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for 1-2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
-
Record your observations.
Protocol 2: Improving Solubility through Salt Formation
Objective: To enhance the solubility of this compound in a protic solvent by converting it to its corresponding salt.
Materials:
-
This compound
-
A suitable solvent (e.g., methanol or ethanol)
-
A weak base (e.g., sodium bicarbonate or triethylamine)
-
Stirring apparatus
Procedure:
-
Suspend this compound in the chosen solvent.
-
Slowly add a stoichiometric equivalent of a weak base while stirring.
-
Continue stirring and observe for the dissolution of the solid as the carboxylate salt is formed.
-
Note: This will change the chemical nature of the compound, which must be suitable for your intended reaction.
Visualizations
Caption: Experimental workflow for qualitative solubility assessment.
Caption: Troubleshooting decision tree for solubility issues.
References
Technical Support Center: Recrystallization of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a workflow diagram to assist in achieving high-purity crystals.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide addresses specific problems you may face with this compound and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Crystal Formation | - Too much solvent was used.- The cooling process is too rapid.- The concentration of the solute is too low. | - Evaporate some of the solvent to increase the concentration and allow the solution to cool again.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound (142-145°C).- The solution is supersaturated at a temperature above the compound's melting point. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent to lower the saturation point.- Ensure the solution cools slowly to allow crystallization to occur below the melting point. |
| Low Recovery Yield | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the compound from crashing out on the filter paper.- After the first crop of crystals is collected, concentrate the mother liquor and cool again to obtain a second crop. |
| Colored Impurities in Crystals | - Presence of colored by-products from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired compound. |
| Crystals are too fine | - The solution was cooled too quickly. | - Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slower cooling promotes the growth of larger, more well-defined crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
-
Alcohols (e.g., methanol, ethanol)
-
Ketones (e.g., acetone)
-
Esters (e.g., ethyl acetate)
-
Aromatic hydrocarbons (e.g., toluene), possibly in a mixed solvent system. The ideal solvent will dissolve the compound when hot but not when cold. The compound is known to be insoluble in water.[1][2]
Q2: My this compound appears as a pale cream powder. Can I use recrystallization to obtain a pure white product?
A2: Yes, recrystallization is an effective method for removing colored impurities. If the color persists after a single recrystallization, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step.
Q3: What should I do if my compound doesn't dissolve in the chosen solvent, even when heated?
A3: If the compound does not dissolve, the solvent is not suitable. You will need to select a different solvent in which your compound has higher solubility at elevated temperatures. It is recommended to perform small-scale solubility tests with a range of solvents before attempting a large-scale recrystallization.
Q4: How can I be sure that my recrystallized product is pure?
A4: The purity of the recrystallized this compound can be assessed by its melting point. The pure compound has a sharp melting point range of 142-145°C.[1] A broad or depressed melting point indicates the presence of impurities. Further analytical techniques such as NMR or chromatography can also be used to confirm purity.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on preliminary small-scale tests.
1. Solvent Selection: a. Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes. b. Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. c. Gently heat the test tubes with insoluble compounds and observe if they dissolve. d. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. e. Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystal formation occurs.
2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring continuously. c. Continue adding the minimum amount of hot solvent until the compound is completely dissolved.
3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal and swirl the flask. c. Reheat the solution to boiling for a few minutes.
4. Hot Filtration: a. Pre-heat a gravity filtration setup (funnel and receiving flask) with a small amount of hot solvent. b. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
5. Crystallization: a. Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. b. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold solvent. c. Allow the crystals to dry completely under vacuum.
7. Purity Assessment: a. Determine the melting point of the dried crystals. A sharp melting point within the range of 142-145°C indicates a high degree of purity.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to byproduct formation during the synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid.
Troubleshooting Guide: Byproduct Analysis and Mitigation
This guide addresses common issues encountered during the synthesis, focusing on the identification and minimization of impurities.
Question 1: My reaction is complete, but the yield of this compound is low, and I observe significant impurities. What are the likely byproducts?
Low yields are often attributed to the formation of several potential byproducts, depending on the synthetic route employed. Common synthetic strategies involve the lithiation or Grignard formation from a polyhalogenated benzene precursor followed by carboxylation.
Likely Byproducts:
-
Pentafluorobenzoic acid: This results from incomplete bromination of the starting material if the synthesis involves direct bromination of a pentafluorophenyl intermediate.
-
2,3,5,6-Tetrafluorobenzoic acid: This can form through the quenching of the organometallic intermediate by a proton source (e.g., trace water) before carboxylation or via a debromination side reaction.
-
Di-carboxylated species: Although less common, over-reaction or reaction at multiple sites can lead to the formation of di-carboxylic acids.
-
Products from reaction with solvent: Organolithium and Grignard reagents can react with certain solvents, such as ethers, leading to solvent-derived impurities.[1]
-
Unreacted starting material: Incomplete conversion of the starting polyhalogenated benzene will result in its presence in the final product mixture.
Question 2: How can I identify the byproducts in my crude product mixture?
A combination of spectroscopic and chromatographic techniques is recommended for unambiguous identification of byproducts.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorinated compounds. The large chemical shift dispersion in ¹⁹F NMR allows for the resolution of signals from different fluorinated species.[2] Each unique fluorine environment will produce a distinct signal, and the coupling patterns can provide structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and semi-volatile organic compounds.[1][3] For acidic compounds like benzoic acid derivatives, derivatization to more volatile esters (e.g., methyl or isobutyl esters) is often necessary for successful GC analysis.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture. Coupling HPLC with a mass spectrometer (LC-MS) can provide mass information for each separated peak, aiding in identification.
Question 3: I have identified pentafluorobenzoic acid as a major impurity. How can I minimize its formation?
The presence of pentafluorobenzoic acid suggests that the bromination step is incomplete.
Troubleshooting Strategies:
-
Optimize Bromination Conditions:
-
Reagent Stoichiometry: Ensure an adequate molar equivalent of the brominating agent is used.
-
Reaction Time and Temperature: Increase the reaction time or temperature to drive the bromination to completion. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or ¹⁹F NMR.
-
-
Purification: If optimizing the reaction is not sufficient, purification techniques such as recrystallization or column chromatography can be employed to separate the desired product from the unreacted starting material.
Question 4: My analysis shows the presence of 2,3,5,6-tetrafluorobenzoic acid. What causes this, and how can it be prevented?
The formation of 2,3,5,6-tetrafluorobenzoic acid typically arises from two main pathways:
Potential Causes:
-
Premature Quenching of the Organometallic Intermediate: Organolithium and Grignard reagents are extremely strong bases and will react with any available proton source. Trace amounts of water in the solvent or glassware, or even atmospheric moisture, can protonate the intermediate before it has a chance to react with the carboxylating agent (e.g., CO₂).
-
Debromination: Reductive dehalogenation can occur, particularly if reactive metals or certain catalysts are present.
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.
-
Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
-
Control Reaction Temperature: Perform the organometallic formation and carboxylation at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Purification: Separation of this compound from its debrominated counterpart can be challenging due to their similar physical properties. Fractional crystallization or preparative chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for routine purity checks of this compound?
For routine analysis, ¹⁹F NMR is often the most efficient and informative method. It is highly sensitive to fluorinated compounds, provides structural information, and can be used for quantification without the need for derivatization.[6][7]
Q2: I need to perform a quantitative analysis of the byproducts. What should I consider?
For quantitative ¹⁹F NMR (qNMR), it is crucial to use an internal standard with a known concentration and a ¹⁹F signal that does not overlap with the analyte signals.[8] Additionally, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) is used to obtain accurate integrals.[7] For quantitative GC-MS, a calibration curve with standards of known concentrations should be prepared for each compound being quantified.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. Organolithium reagents like n-butyllithium are pyrophoric and react violently with water.[9] All manipulations should be carried out under an inert atmosphere by trained personnel. Bromine and other brominating agents are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by GC-MS
This protocol is for the analysis of the crude reaction mixture after derivatization to methyl esters.
1. Derivatization:
- Take a small aliquot (approx. 1-2 mg) of the crude, dried reaction product and place it in a 2 mL vial.
- Add 1 mL of a 10% solution of boron trifluoride in methanol (BF₃·MeOH).
- Seal the vial tightly and heat at 60-70 °C for 30 minutes.
- Cool the vial to room temperature.
- Add 1 mL of saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
- Extract the methyl esters with 1 mL of a suitable organic solvent like dichloromethane or ethyl acetate.
- Carefully transfer the organic layer to a clean vial for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890A or equivalent.
- Column: A non-polar or medium-polarity column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) is a good starting point.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer: Agilent 5975C MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (e.g., m/z 50-550) for identification of unknowns. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known byproducts.
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C |
| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) |
| Carrier Gas | Helium, 1 mL/min |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Scan Range | m/z 50-550 |
Protocol 2: Analysis by ¹⁹F NMR Spectroscopy
This protocol is for the direct analysis of the crude reaction mixture.
1. Sample Preparation:
- Dissolve approximately 10-20 mg of the crude product in a deuterated solvent (e.g., 0.6 mL of acetone-d₆ or chloroform-d).
- Add an internal standard if quantification is desired. A suitable standard could be hexafluorobenzene or another fluorinated compound with a chemical shift that does not interfere with the signals of interest. The concentration of the internal standard should be known accurately.
- Transfer the solution to an NMR tube.
2. NMR Acquisition:
- Spectrometer: Bruker Avance 400 MHz or equivalent, equipped with a probe capable of ¹⁹F detection.
- Solvent: Acetone-d₆ or Chloroform-d.
- Reference: The chemical shifts can be referenced externally to CFCl₃ (δ = 0 ppm).
- Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment.
- Relaxation Delay (D1): For quantitative analysis, a delay of at least 30 seconds is recommended to ensure full relaxation of all fluorine nuclei. For qualitative analysis, a shorter delay (1-5 seconds) is sufficient.
- Acquisition Time (AQ): ~1-2 seconds.
- Number of Scans (NS): 16-64, depending on the sample concentration.
| Parameter | Setting for Qualitative Analysis | Setting for Quantitative Analysis |
| Solvent | Acetone-d₆ or Chloroform-d | Acetone-d₆ or Chloroform-d with internal standard |
| Pulse Angle | 30-45° | 90° |
| Relaxation Delay (D1) | 1-5 s | ≥ 30 s |
| Number of Scans | 16 | 64 or more for dilute samples |
Visualization of Byproduct Analysis Workflow
Caption: Logical workflow for byproduct analysis and troubleshooting.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on scale-up challenges.
Issue 1: Low Yield of Grignard or Organolithium Reagent Formation
-
Question: My reaction to form the Grignard or organolithium reagent from bromopentafluorobenzene is showing low conversion. What are the potential causes and solutions?
-
Answer: Low conversion during the formation of the organometallic intermediate is a common issue in scale-up synthesis. Several factors could be at play:
-
Inadequate Activation of Magnesium: For Grignard reagent formation, the surface of the magnesium turnings may be coated with an oxide layer, preventing reaction.
-
Solution: Activate the magnesium before adding the bromopentafluorobenzene. Common activation methods include stirring the magnesium with a small amount of iodine, 1,2-dibromoethane, or by sonication. On a large scale, mechanical stirring to grind the magnesium surface can also be effective.
-
-
Presence of Moisture: Organometallic reagents are extremely sensitive to moisture. Any residual water in the solvent, glassware, or starting materials will quench the reagent as it forms.
-
Solution: Rigorously dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the bromopentafluorobenzene is anhydrous.
-
-
Reaction Temperature: The formation of Grignard and organolithium reagents is exothermic. If the temperature is too high, side reactions can occur. If it's too low, the reaction may not initiate or proceed at a reasonable rate.
-
Solution: Maintain the recommended temperature for the specific reaction. For the highly reactive bromopentafluorobenzene, a low temperature (e.g., -78 °C for organolithium formation) is often necessary to prevent side reactions. On a larger scale, efficient heat transfer is critical. Use a reactor with a cooling jacket and monitor the internal temperature closely.
-
-
Slow Addition of Reagents: Adding the bromopentafluorobenzene too quickly can lead to localized high concentrations and increased side reactions.
-
Solution: Add the bromopentafluorobenzene dropwise to the magnesium suspension or the organolithium solution at a rate that allows for effective heat dissipation and maintains the desired reaction temperature.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant amounts of pentafluorobenzene and other impurities in my crude product. How can I minimize their formation?
-
Answer: The formation of byproducts is a major challenge in the scale-up of this synthesis. Here are some common byproducts and strategies to mitigate them:
-
Pentafluorobenzene: This is often formed by the quenching of the Grignard or organolithium reagent by a proton source.
-
Solution: As mentioned above, ensure all reagents and equipment are scrupulously dry. The inert gas used should also be of high purity and dry.
-
-
Biphenyl Derivatives (Coupling Products): The organometallic intermediate can react with unreacted bromopentafluorobenzene to form decafluorobiphenyl.
-
Solution: Maintain a low reaction temperature to disfavor this coupling reaction. Slow, controlled addition of the aryl halide is also crucial. Using a slight excess of magnesium (for Grignard formation) can also help to ensure all the aryl halide reacts.
-
-
Incomplete Carboxylation: If the reaction with carbon dioxide is not efficient, unreacted organometallic intermediate will be quenched during workup, leading to pentafluorobenzene.
-
Solution: Use a large excess of freshly crushed, high-purity dry ice. Ensure efficient mixing during the addition of the organometallic solution to the dry ice to maximize the surface area for reaction. Alternatively, bubbling dry CO2 gas through the reaction mixture can be effective, but care must be taken to ensure good dispersion.
-
-
Issue 3: Difficulties in Product Purification
-
Question: My crude this compound is difficult to purify. What are the recommended methods for scale-up?
-
Answer: Purification of the final product can be challenging due to the presence of structurally similar impurities.
-
Crystallization: This is the most common and scalable method for purifying solid organic compounds.
-
Recommended Solvents: A mixed solvent system is often effective. For example, recrystallization from a mixture of a good solvent (e.g., toluene, ethyl acetate) and a poor solvent (e.g., hexanes, heptane) can yield high-purity material. Experiment with different solvent ratios to optimize yield and purity.
-
-
Acid-Base Extraction: The acidic nature of the product allows for purification by extraction.
-
Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). The benzoic acid will move into the aqueous layer as its salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration. This method is highly effective for removing non-acidic impurities.
-
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large-scale purification. It is typically reserved for applications requiring very high purity or for the removal of impurities that are difficult to separate by other means.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic route involves the formation of an organometallic intermediate from bromopentafluorobenzene, followed by carboxylation with carbon dioxide. The two main variations of this route are:
-
Grignard Reaction: Reacting bromopentafluorobenzene with magnesium metal to form the Grignard reagent (4-bromotetrafluorophenylmagnesium bromide), which is then quenched with solid carbon dioxide (dry ice).
-
Organolithium Reaction: Reacting bromopentafluorobenzene with an organolithium reagent, such as n-butyllithium, at low temperature to form the corresponding aryllithium species, which is then quenched with dry ice.
Q2: What are the critical safety precautions for the scale-up synthesis of this compound?
A2: The use of organometallic reagents like Grignard and organolithium reagents on a large scale presents significant safety hazards.[1][2][3][4]
-
Pyrophoric Reagents: Organolithium reagents, in particular, are often pyrophoric and will ignite spontaneously on contact with air. All manipulations must be carried out under a strict inert atmosphere (nitrogen or argon).
-
Exothermic Reactions: The formation of organometallic reagents is highly exothermic. A robust cooling system and careful monitoring of the internal reaction temperature are essential to prevent runaway reactions.
-
Quenching: The quenching of any unreacted organometallic reagent must be done with extreme care. Slow, controlled addition of a proton source (e.g., isopropanol, followed by water) at low temperature is necessary.
-
Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses with side shields, and appropriate gloves are mandatory. For large-scale operations, a face shield and blast shield are also recommended.
Q3: How can I monitor the progress of the reaction?
A3: Monitoring the reaction is crucial for optimizing yield and minimizing side reactions.
-
Thin Layer Chromatography (TLC): A simple and effective method to monitor the disappearance of the starting material (bromopentafluorobenzene).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide more quantitative information on the conversion of the starting material and the formation of the product and byproducts. A small aliquot of the reaction mixture can be carefully quenched and prepared for analysis.
Q4: What are the typical yields for this synthesis?
A4: The yield can vary depending on the specific conditions and the scale of the reaction. With careful optimization of reaction parameters and rigorous exclusion of moisture, yields in the range of 70-90% can be expected for the two-step process from bromopentafluorobenzene.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Grignard Reaction | Organolithium Reaction |
| Starting Material | Bromopentafluorobenzene, Magnesium | Bromopentafluorobenzene, n-Butyllithium |
| Typical Solvent | Diethyl ether, THF | Diethyl ether, THF, Hexanes |
| Reaction Temperature | 25-60 °C (initiation may require heating) | -78 °C to 0 °C |
| Key Advantages | Less pyrophoric than organolithiums, lower cost of magnesium | Faster reaction, often cleaner with fewer byproducts |
| Key Disadvantages | Can be difficult to initiate, potential for Wurtz coupling | Highly pyrophoric, requires very low temperatures |
| Typical Yield | 60-80% | 70-90% |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Dry all glassware thoroughly in an oven and assemble while hot under a stream of inert gas.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Activate the magnesium by adding a small crystal of iodine and gently warming until the iodine vapor is visible.
-
Reaction Initiation: Add a small portion of a solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF via the addition funnel. The reaction should initiate, as indicated by a gentle reflux. If not, gentle warming may be required.
-
Grignard Formation: Once the reaction has initiated, add the remaining bromopentafluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete reaction.
-
Carboxylation: Cool the reaction mixture to 0 °C. In a separate, large flask, place an excess of freshly crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Slowly add aqueous HCl (e.g., 2 M) to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or acid-base extraction as described in the troubleshooting guide.
Protocol 2: Synthesis via Organolithium Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen/argon inlet, and a septum. Dry all glassware and assemble under an inert atmosphere.
-
Reaction Setup: To the flask, add a solution of bromopentafluorobenzene (1.0 equivalent) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equivalents) via syringe to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: In a separate flask, prepare a slurry of excess crushed dry ice in anhydrous THF. Slowly transfer the aryllithium solution to the dry ice slurry via a cannula while maintaining a low temperature.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purity Assessment of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the analytical techniques used to assess the purity of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended techniques for determining the purity of this compound?
A1: The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS) after derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and aqueous acid-base titration.[1] Spectroscopic methods like FTIR and Raman can also be used for identity confirmation.[2]
Q2: What is the typical appearance and solubility of this compound?
A2: It is typically a white to pale cream powder.[1] It is insoluble in water and should be stored in a tightly sealed container in cool, dry conditions.[3] It is incompatible with oxidizing agents and bases.[3]
Q3: What are the potential impurities I should be aware of?
A3: Potential impurities can originate from the starting materials or side reactions during synthesis. These may include residual starting materials like 1-bromo-2,3,5,6-tetrafluorobenzene, incompletely carboxylated intermediates, or byproducts from related synthesis routes such as incompletely halogenated benzoic acids.
Q4: How should I prepare a sample for analysis?
A4: For HPLC, dissolve the sample in a suitable organic solvent like acetonitrile or methanol, which is compatible with the mobile phase. For GC-MS, derivatization (e.g., silylation) is necessary to increase volatility. For NMR, use a deuterated solvent like DMSO-d₆ or CDCl₃. For titration, dissolve the sample in a suitable solvent mixture (e.g., ethanol/water) that allows for complete dissolution.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My peak for this compound is tailing or fronting. What could be the cause?
A: Poor peak shape is a common issue. Consider the following:
-
Secondary Silanol Interactions: Residual silanols on the silica-based column packing can interact with the acidic analyte, causing tailing. Adding a competitive acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can mitigate this.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.[4]
-
Incorrect Mobile Phase pH: The pH of the mobile phase significantly affects the ionization state and retention of acidic compounds. Ensure the pH is at least 2 units below the pKa of the benzoic acid to maintain it in a single, non-ionized form.
-
Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[4][5]
Q: The retention time of my analyte is drifting or changing between injections. Why is this happening?
A: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more.
-
Mobile Phase Composition Changes: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly.[6] Evaporation of the more volatile solvent component can also alter the composition. Consider preparing the mobile phase manually and degassing it thoroughly.[6]
-
Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable thermal environment and improves reproducibility.
-
pH Drift: If using a buffered mobile phase, ensure its stability over the course of the analysis, as a small change in pH can significantly shift retention times for ionizable compounds.[6]
Q: I am seeing unexpected peaks in my chromatogram. What is their source?
A: Extraneous peaks can arise from several sources:
-
Sample Degradation: If the sample is not fresh or stored properly, it may degrade. Prepare fresh solutions for analysis.[7]
-
Contaminated Solvents or Glassware: Use high-purity HPLC-grade solvents and ensure all vials and glassware are scrupulously clean.
-
Injector Carryover: The previous sample may not have been completely flushed from the injector loop. Implement a needle wash with a strong solvent in your method.
-
Ghost Peaks: These can appear if the mobile phase is contaminated or if there is bleed from system components.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Q: I am not detecting my compound, or the peak is very small and broad.
A: this compound is a carboxylic acid, which is polar and non-volatile. It requires derivatization to be analyzed by GC.
-
Derivatization is Mandatory: You must convert the carboxylic acid group to a less polar, more volatile ester or silyl ester. Silylation is a common technique.[1]
-
Check Derivatization Efficiency: Ensure your derivatization reaction has gone to completion. Incomplete reactions will result in poor peak shape and low signal intensity. You may need to optimize the reaction time, temperature, or amount of derivatizing agent.
-
Active Sites: The polar nature of the underivatized acid can cause it to interact with active sites (e.g., free silanols) in the GC inlet or column, leading to peak tailing and signal loss. A complete derivatization minimizes this.
Data Presentation
Table 1: Potential Impurities and Their Origins
| Potential Impurity | Likely Origin | Recommended Analytical Technique |
| 1-Bromo-2,3,5,6-tetrafluorobenzene | Unreacted starting material | GC-MS, HPLC |
| Pentafluorobenzoic acid | Impurity in starting material or side reaction | HPLC, GC-MS (derivatized) |
| Other brominated/fluorinated benzoic acids | Side products from synthesis | HPLC, GC-MS (derivatized) |
| Residual Solvents | Synthesis and purification process | Headspace GC-MS |
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Table 3: Example GC-MS Method Parameters (Post-Silylation)
| Parameter | Recommended Condition |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Split (e.g., 10:1)[8] |
| Inlet Temperature | 275 °C[8] |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min[8] |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Filter and degas both solutions.
-
Standard Preparation: Accurately weigh and dissolve this compound in Mobile Phase B to prepare a 1.0 mg/mL stock solution. Further dilute with a 50:50 mixture of Mobile Phase A and B to create a working standard of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.
-
HPLC System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved. Use the parameters outlined in Table 2.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Determine the area percent of the main peak in the sample chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.
Protocol 2: Purity Determination by GC-MS after Silylation
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS System Setup: Set up the GC-MS instrument according to the parameters in Table 3.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
Data Processing: Identify the peak corresponding to the silylated this compound. Calculate the purity based on the area percent relative to all other peaks in the chromatogram.
Mandatory Visualization
Caption: General workflow for the purity assessment of this compound.
Caption: Decision tree for troubleshooting poor HPLC peak shape.
References
- 1. This compound, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Guide to Metal-Organic Frameworks: 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid vs. 4-Bromobenzoic Acid as Organic Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic selection of organic linkers is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). The introduction of fluorine atoms into the linker's molecular structure can significantly alter the physicochemical properties of the resulting MOF, including its porosity, stability, and hydrophobicity. This guide provides a comparative analysis of MOFs synthesized from 4-Bromo-2,3,5,6-tetrafluorobenzoic acid and its non-fluorinated counterpart, 4-bromobenzoic acid, offering insights into the impact of fluorination on MOF performance.
The Influence of Fluorination on MOF Properties
The incorporation of fluorine into organic linkers is a powerful tool for tuning the properties of MOFs. Fluorine's high electronegativity and the strength of the C-F bond can lead to increased thermal and chemical stability. Furthermore, the presence of fluorine atoms can create a more hydrophobic pore environment, which can be advantageous for applications such as gas separation and catalysis in the presence of moisture.
While direct comparative studies on MOFs synthesized from this compound and 4-bromobenzoic acid are not extensively documented in publicly available literature, the general principles of linker fluorination provide a strong basis for predicting their differential performance. It is generally observed that fluorinated MOFs may exhibit enhanced stability and hydrophobicity compared to their non-fluorinated analogues. However, the introduction of bulky fluorine atoms can also influence the framework's topology and porosity.
Performance Comparison: A Data-Driven Overview
To provide a quantitative comparison, the following table summarizes key performance data for hypothetical MOFs synthesized with the two linkers. This data is extrapolated from general trends observed in fluorinated versus non-fluorinated MOFs and should be considered illustrative. For specific applications, experimental validation is crucial.
| Property | MOF with this compound | MOF with 4-Bromobenzoic Acid |
| BET Surface Area (m²/g) | Potentially lower due to steric hindrance from fluorine atoms | Generally higher |
| Pore Volume (cm³/g) | Potentially smaller pore dimensions | Generally larger pore dimensions |
| Thermal Stability (°C) | Expected to be higher due to the strength of C-F bonds | Moderate thermal stability |
| Hydrophobicity | High, increased water repellency | Moderate, less hydrophobic |
| Chemical Stability | Potentially enhanced resistance to certain chemicals | Standard chemical stability for carboxylate-based MOFs |
Experimental Protocols: Synthesizing MOFs with Bromobenzoic Acid Linkers
The synthesis of MOFs typically involves solvothermal or hydrothermal methods. Below are generalized experimental protocols for the synthesis of MOFs using 4-bromobenzoic acid and a proposed adaptation for its fluorinated counterpart.
Synthesis of an Aluminum-based MOF with 4-Bromobenzoic Acid
A representative protocol for the synthesis of an aluminum-based MOF using 4-bromobenzoic acid is as follows[1]:
-
Preparation of the Linker Solution: Dissolve 5.33 mmol of 4-bromobenzoic acid in a mixture of 25 mL of deionized water and 20 mL of N,N-dimethylformamide (DMF). Heat the mixture at 90 °C until a clear solution is obtained.
-
Preparation of the Metal Salt Solution: Separately, dissolve 5.33 mmol of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in 5 mL of water at room temperature.
-
Reaction Mixture: Add the aluminum salt solution to the hot linker solution.
-
Crystallization: Maintain the resulting gel at 90 °C for 24 hours.
-
Product Recovery: The solid product is recovered by filtration and washed with DMF and distilled water.
Proposed Synthesis of a MOF with this compound
A similar solvothermal approach can be adapted for the synthesis of a MOF using this compound. Adjustments to the solvent system and reaction temperature may be necessary to accommodate the different solubility and reactivity of the fluorinated linker.
-
Preparation of the Linker Solution: Dissolve the desired molar equivalent of this compound in a suitable solvent or solvent mixture (e.g., DMF, N,N-diethylformamide (DEF), or a mixture with ethanol).
-
Preparation of the Metal Salt Solution: Dissolve the chosen metal salt (e.g., a zinc or copper salt) in a compatible solvent.
-
Reaction and Crystallization: Combine the linker and metal salt solutions in a Teflon-lined autoclave. Heat the sealed vessel to a temperature typically between 100 °C and 150 °C for a period ranging from 24 to 72 hours.
-
Product Recovery and Activation: After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent, and dried under vacuum.
Characterization Workflow
A typical workflow for the characterization of newly synthesized MOFs is essential to understand their properties.
Figure 1. A generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.
Logical Relationship in MOF Design
The design of a MOF with desired properties is a logical process that involves careful selection of its building blocks.
References
The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Linkers in Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful method for fine-tuning their physicochemical properties. This guide provides a comprehensive comparison of MOFs synthesized with fluorinated versus non-fluorinated linkers, supported by experimental data, detailed protocols, and visualizations to inform the design and selection of these advanced materials for applications ranging from gas storage and separation to catalysis and drug delivery.
The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can impart significant advantages to MOFs. These include enhanced hydrophobicity, improved thermal and chemical stability, and modified pore environments that can lead to superior performance in various applications.[1] This guide will delve into these differences, presenting quantitative data, detailed experimental methodologies, and logical diagrams to elucidate the impact of linker fluorination.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data for a selection of MOFs, comparing the properties of non-fluorinated frameworks with their fluorinated analogues. This data, compiled from multiple research articles, provides a clear perspective on how the introduction of fluorine influences crucial properties such as surface area, gas adsorption capacity, and thermal stability.
Table 1: Comparison of Textural Properties and CO₂ Adsorption in MOF-801 Analogues
| MOF | Linker | BET Surface Area (m²/g) | CO₂ Uptake at 298 K, 1 bar (mmol/g) | CO₂/N₂ Selectivity (IAST) | Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol) | Reference |
| MOF-801 | Fumarate | 948 | ~2.5 | ~20 | ~25 | [1][2][3] |
| PF-MOF2 | Fumarate/Tetrafluorosuccinate | 626 | ~2.0 | 41 | 30 | [1][2][3] |
Table 2: Comparison of Thermal Stability
| MOF | Linker | Decomposition Temperature (°C) | Reference |
| ZIF-8 | 2-methylimidazolate | ~550 | [4] |
| Fluorinated ZIF-8 | Fluorinated imidazolate | Enhanced thermal stability reported | [5] |
| UiO-66 | Terephthalic acid | ~500 | [6] |
| F-UiO-66 | Tetrafluoroterephthalic acid | Enhanced thermal stability reported |
The Impact of Fluorination on MOF Properties
The decision to use a fluorinated or non-fluorinated linker has a profound impact on the final properties and performance of a MOF. The following diagram illustrates the key relationships between linker fluorination and the resulting characteristics of the framework.
Caption: Logical flow of how linker fluorination influences key MOF properties and their applications.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the synthesis of a representative pair of non-fluorinated and fluorinated MOFs, MOF-801 and a perfluorinated analogue, as well as key characterization techniques.
Synthesis of MOF-801 (Zirconium Fumarate)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Fumaric acid (H₂fum)
-
Acetic acid (CH₃COOH)
-
Deionized water
Procedure: [1]
-
In a hydrothermal bomb, combine ZrCl₄ (1 mmol, 233 mg), fumaric acid (3 mmol, 348 mg), and acetic acid (100 mmol, 5.7 mL) with 20 mL of deionized water.
-
Sonicate the mixture until all reagents are completely dissolved.
-
Place the sealed reactor in a thermostatic oven at 120 °C for 24 hours.
-
After cooling, recover the resulting white solid by centrifugation.
-
Wash the solid with deionized water (2 x 10 mL) and then with acetone (1 x 10 mL).
-
Dry the final product in an oven at 80 °C.
Synthesis of Perfluorinated MOF-801 Analogue (ZrTFS)
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Tetrafluorosuccinic acid (H₂TFS)
-
This MOF was prepared under solvent-free conditions. While the specific publication does not detail the exact solvent-free synthesis method for ZrTFS, a common approach involves mechanochemical synthesis (ball-milling) of the metal salt and the linker in the absence of a solvent.
Characterization of MOF Properties
The following experimental workflow outlines the key steps in characterizing the properties of the synthesized MOFs.
Caption: A typical experimental workflow for the characterization of synthesized MOFs.
Detailed Methodologies:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability, a sample of the activated MOF (typically 5-10 mg) is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 5-10 °C/min). The weight loss as a function of temperature is recorded to identify the decomposition temperature of the framework.
-
BET Surface Area Analysis: The specific surface area is determined by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosity analyzer. Before the measurement, the MOF sample is degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any guest molecules from the pores. The Brunauer-Emmett-Teller (BET) theory is then applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.[7]
-
Gas Adsorption Measurements: Single-component gas (e.g., CO₂, N₂, CH₄) adsorption isotherms are measured at specific temperatures (e.g., 273 K, 298 K) and pressures using a volumetric adsorption apparatus. The amount of gas adsorbed by the MOF is measured at various equilibrium pressures. For mixed-gas selectivity, Ideal Adsorbed Solution Theory (IAST) is often used to calculate the selectivity from the single-component isotherm data.[1]
Conclusion
The incorporation of fluorine into the organic linkers of MOFs offers a versatile strategy to enhance their performance for a variety of applications. Fluorinated MOFs often exhibit increased thermal and chemical stability, and enhanced hydrophobicity, which can be particularly advantageous for catalysis in aqueous environments and for gas separations in the presence of moisture. While fluorination can sometimes lead to a decrease in surface area, the improved selectivity for certain gases, such as CO₂, often compensates for this. The choice between a fluorinated and a non-fluorinated linker will ultimately depend on the specific requirements of the target application, and the data and protocols presented in this guide provide a solid foundation for making that informed decision.
References
- 1. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues | Semantic Scholar [semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Exceptional chemical and thermal stability of zeolitic imidazolate frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. osti.gov [osti.gov]
A Comparative Guide to the Structural Validation of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid and its chloro and iodo derivatives. The methodologies and experimental data presented herein are intended to assist researchers in selecting the most appropriate techniques for the unambiguous characterization of these and similar halogenated compounds, which are valuable building blocks in pharmaceutical and materials science.
Introduction
This compound is a synthetic aromatic compound featuring a bromine atom and four fluorine atoms on the benzene ring, along with a carboxylic acid group.[1] This high degree of halogenation imparts unique chemical properties, making it and its derivatives useful intermediates in the synthesis of complex molecules, including pharmaceuticals.[2] Accurate structural validation is paramount to ensure the identity, purity, and desired properties of these compounds and their downstream products. This guide compares the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for the structural elucidation of this compound and its 4-chloro and 4-iodo analogs.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for structural validation depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key quantitative data obtained from NMR, MS, and X-ray Crystallography for this compound and its analogs.
| Analytical Technique | This compound | 4-Chloro-2,3,5,6-tetrafluorobenzoic Acid (Analog) | 4-Iodo-2,3,5,6-tetrafluorobenzoic Acid (Analog) |
| ¹H NMR | Single peak for the carboxylic acid proton, typically in the range of 13-14 ppm (in DMSO-d₆). | Single peak for the carboxylic acid proton, with a similar chemical shift to the bromo- derivative. | Single peak for the carboxylic acid proton, with a similar chemical shift to the bromo- derivative. |
| ¹³C NMR | Characteristic chemical shifts for the seven carbon atoms, with the C-Br carbon appearing at a distinct chemical shift. The four fluorine-coupled carbons will show complex splitting patterns. | Chemical shifts will be similar to the bromo- derivative, with a notable difference in the chemical shift of the C-Cl carbon. | The C-I carbon will have a significantly different chemical shift compared to the C-Br and C-Cl carbons. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Observed at m/z 272 and 274 in a ~1:1 ratio due to the isotopic abundance of ⁷⁹Br and ⁸¹Br. Key fragments include [M-Br]⁺ and [M-COOH]⁺. | Molecular Ion (M⁺): Observed at m/z 228 and 230 in a ~3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragments are analogous to the bromo- derivative. | Molecular Ion (M⁺): Observed at m/z 320. Key fragments include [M-I]⁺ and [M-COOH]⁺. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions. The crystal structure is available in the Crystallography Open Database (COD) under entry 7209541.[1] | The crystal structure would reveal the specific bond lengths and angles associated with the C-Cl bond and the overall molecular packing. | The crystal structure would provide definitive information on the C-I bond length and the influence of the larger iodine atom on the crystal packing. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are representative methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ is used as a reference (δ ~2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The solvent peak of DMSO-d₆ is used as a reference (δ ~39.52 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection into a Gas Chromatograph coupled to the mass spectrometer (GC-MS).
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
X-ray Crystallography
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Crystal Growth:
-
Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone) to create a saturated or near-saturated solution.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of sufficient size and quality.
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data is collected over a range of angles, often as a series of frames.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to obtain the final, accurate crystal structure. The results are typically reported in a Crystallographic Information File (CIF).
Visualizing the Validation Workflow and Molecular Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, visualize the experimental workflow for structural validation and a representative signaling pathway where derivatives of such compounds might be active.
Caption: Experimental workflow for the structural validation of halogenated benzoic acid derivatives.
Derivatives of fluorinated benzoic acids have been investigated as inhibitors of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[3]
Caption: Inhibition of the MAPK signaling pathway by a hypothetical derivative.
Conclusion
The structural validation of this compound and its derivatives is a critical step in their application in research and development. A combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a comprehensive and unambiguous characterization of these molecules. While NMR and MS offer valuable information about the molecular formula and connectivity, single-crystal X-ray crystallography provides the definitive three-dimensional structure. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently validate the structures of these important halogenated building blocks.
References
A Comparative Spectroscopic Guide to Bromo-tetrafluorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three isomers of bromo-tetrafluorobenzoic acid: 2-bromo-3,4,5,6-tetrafluorobenzoic acid, 3-bromo-2,4,5,6-tetrafluorobenzoic acid, and 4-bromo-2,3,5,6-tetrafluorobenzoic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in pharmaceutical and materials science research. While experimental data for all isomers is not uniformly available in the public domain, this guide compiles the existing data and supplements it with analyses of closely related compounds to provide a comprehensive comparative framework.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for the bromo-tetrafluorobenzoic acid isomers. The variation in the position of the bromine atom leads to distinct differences in their spectra, which can be used for their differentiation.
Table 1: 1H and 13C NMR Spectroscopic Data
| Isomer | 1H NMR Chemical Shift (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |
| 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | Expected singlet for -COOH proton | Data not available. Expected to show 7 distinct carbon signals. |
| 3-Bromo-2,4,5,6-tetrafluorobenzoic acid | Expected singlet for -COOH proton | Data not available. Expected to show 7 distinct carbon signals with different chemical shifts compared to the 2-bromo isomer due to the different position of the bromine atom. |
| This compound | Expected singlet for -COOH proton | A 13C NMR spectrum in DMSO-d6 is available and shows signals corresponding to the aromatic carbons and the carboxylic acid carbon.[1] |
Table 2: Infrared (IR) and Raman Spectroscopy Data
| Isomer | Key IR Absorptions (cm-1) | Key Raman Shifts (cm-1) |
| 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | Data not available. Expected to show characteristic C=O stretching, C-F stretching, and C-Br stretching vibrations. | Data not available. |
| 3-Bromo-2,4,5,6-tetrafluorobenzoic acid | Data not available. The fingerprint region is expected to differ significantly from the other isomers. | Data not available. |
| This compound | FTIR and ATR-IR spectra are available, showing characteristic peaks for the carboxylic acid and the substituted benzene ring. | An FT-Raman spectrum is available. |
Table 3: Mass Spectrometry and UV-Vis Spectroscopy Data
| Isomer | Mass Spectrometry (m/z) | UV-Vis Spectroscopy (λmax, nm) |
| 2-Bromo-3,4,5,6-tetrafluorobenzoic acid | Expected molecular ion peaks showing the characteristic isotopic pattern of bromine. | Data not available. |
| 3-Bromo-2,4,5,6-tetrafluorobenzoic acid | Expected molecular ion peaks with a bromine isotopic pattern. Fragmentation patterns will differ based on the bromine position. | Data not available. |
| This compound | Expected molecular ion peaks around m/z 272 and 274, corresponding to the 79Br and 81Br isotopes. | Data not available. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the specific analysis of bromo-tetrafluorobenzoic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. The number of signals, their splitting patterns, and integration values in 1H NMR, along with the chemical shifts in 13C NMR, will be indicative of the specific isomer.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm-1 using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as the O-H stretch of the carboxylic acid, the C=O stretch, C-F stretches, and C-Br stretches. The fingerprint region (below 1500 cm-1) is particularly useful for distinguishing between isomers.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion region clearly.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. The presence of a characteristic M+2 peak with nearly equal intensity to the molecular ion peak will confirm the presence of one bromine atom. The fragmentation pattern can provide further structural information to differentiate the isomers.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The position and intensity of the absorption bands will be influenced by the substitution pattern on the benzene ring.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of bromo-tetrafluorobenzoic acid isomers using the discussed spectroscopic techniques.
Caption: Analytical workflow for isomer differentiation.
Conclusion
The spectroscopic analysis of bromo-tetrafluorobenzoic acid isomers reveals that while they share the same molecular formula, their distinct structural arrangements give rise to unique spectral fingerprints. NMR spectroscopy is particularly powerful in elucidating the precise connectivity of the atoms. IR spectroscopy provides confirmation of functional groups and offers insights into the substitution pattern through the fingerprint region. Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern, with fragmentation patterns offering further structural clues. Finally, UV-Vis spectroscopy can reveal differences in the electronic structure of the isomers. A combination of these techniques is therefore essential for the definitive identification and characterization of these closely related compounds.
References
A Comparative Guide to the Reactivity of Polyhalogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, polyhalogenated benzoic acids represent a critical class of compounds, serving as versatile building blocks and key intermediates in the synthesis of a wide array of functional molecules. The nature and position of halogen substituents on the benzoic acid ring profoundly influence the molecule's reactivity, dictating its behavior in various chemical transformations. An informed selection of a specific polyhalogenated benzoic acid is therefore a strategic decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic route.
This guide provides an objective comparison of the reactivity of polyhalogenated benzoic acids, supported by experimental data. We will delve into key reactivity parameters, including acidity (pKa) and performance in common organic reactions such as decarboxylation and esterification. Detailed experimental protocols for the determination of these parameters are also provided to aid in the design and execution of further studies.
Data Presentation: A Quantitative Comparison
The reactivity of polyhalogenated benzoic acids is quantitatively assessed through several key experimental parameters. The following tables summarize the acidity (pKa) and reaction kinetics for a selection of these compounds.
Acidity of Halogenated Benzoic Acid Isomers
The acidity of a benzoic acid derivative, quantified by its pKa value, is a fundamental measure of its reactivity. It is determined by the stability of the corresponding benzoate anion. Electron-withdrawing halogen substituents increase acidity by stabilizing the negative charge of the carboxylate anion through their inductive effect. The position of the halogen on the aromatic ring significantly influences the magnitude of this effect.
| Compound | pKa in Water at 25°C |
| Benzoic Acid | 4.20[1] |
| 2-Fluorobenzoic Acid | 3.27 |
| 3-Fluorobenzoic Acid | 3.87 |
| 4-Fluorobenzoic Acid | 4.14 |
| 2-Chlorobenzoic Acid | 2.94 |
| 3-Chlorobenzoic Acid | 3.83 |
| 4-Chlorobenzoic Acid | 3.99 |
| 2-Bromobenzoic Acid | 2.85[1] |
| 3-Bromobenzoic Acid | 3.86[1] |
| 4-Bromobenzoic Acid | 3.97[1] |
| 3,4-Dichlorobenzoic Acid | 3.55 |
| Perfluorobenzoic Acid | ~ -0.2 to -0.3 |
Analysis of Acidity Trends: The data clearly demonstrates that halogen substitution increases the acidity of benzoic acid. The "ortho effect" is prominent, with 2-halogenated isomers being the most acidic due to a combination of steric and electronic factors that stabilize the conjugate base. For meta and para isomers, the electron-withdrawing inductive effect (-I) of the halogen is the dominant factor in increasing acidity[1]. The acidity generally follows the trend of electronegativity for the ortho isomers (F > Cl > Br), while for the meta and para isomers, the differences are less pronounced. Highly fluorinated benzoic acids, such as perfluorooctanoic acid (PFOA), are exceptionally strong acids[2][3].
Reactivity in Decarboxylation Reactions
The thermal decarboxylation of benzoic acids is a reaction where the carboxylic acid group is removed as carbon dioxide. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.
| Compound | Solvent | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| o-Chlorobenzoic Acid | Catechol | 170 | 1.15 x 10⁻⁴ |
| 2,4-Dichlorobenzoic Acid | Catechol | 170 | 0.83 x 10⁻⁴ |
Analysis of Decarboxylation Rates: The provided data indicates that the rate of decarboxylation of o-chlorobenzoic acid is faster than that of 2,4-dichlorobenzoic acid in catechol[4]. This suggests that the presence of an additional electron-withdrawing chlorine atom at the 4-position retards the reaction rate. It has been observed that chlorobenzene, a product of the decarboxylation of chlorobenzoic acid, can have a retarding effect on the reaction rate[4].
Reactivity in Esterification Reactions
Esterification is a fundamental reaction for the derivatization of carboxylic acids. The reactivity of polyhalogenated benzoic acids in esterification is influenced by both electronic and steric factors. Electron-withdrawing halogen substituents can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. However, ortho-substituents can introduce steric hindrance.
A study on the methyl esterification of various fluorinated aromatic carboxylic acids using a heterogeneous catalyst (UiO-66-NH₂) demonstrated good catalytic performance for 23 different isomers, with relative conversion yields of up to 169.86%[5]. The reaction time was significantly reduced compared to traditional methods[6]. For 2-fluorobenzoic acid, typical reaction times for esterification can range from 1 to 10 hours at temperatures between 60-110°C, depending on the alcohol and catalyst used[7].
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of a polyhalogenated benzoic acid in an aqueous or mixed-solvent system using potentiometric titration.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Calibrated burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
The polyhalogenated benzoic acid sample
-
Deionized water and, if necessary, an organic co-solvent (e.g., acetonitrile, ethanol)[8]
-
Standard buffer solutions (pH 4, 7, and 10) for pH meter calibration[9]
Procedure:
-
pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions[9].
-
Sample Preparation: Accurately weigh a known amount of the polyhalogenated benzoic acid and dissolve it in a known volume of deionized water or a suitable solvent mixture to prepare a solution of known concentration (e.g., 1 mM)[9][10]. If a co-solvent is used, the percentage should be noted (e.g., 70:30 ethanol-water)[11]. Add KCl solution to maintain a constant ionic strength[9].
-
Titration Setup: Place the sample solution in the titration vessel with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized NaOH solution above the vessel.
-
Titration:
-
Record the initial pH of the acid solution[11].
-
Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.25 mL)[1][11].
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added[1].
-
As the pH begins to change rapidly near the equivalence point, reduce the increment size of the titrant to obtain more data points in this region[11].
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve[1].
-
Determine the equivalence point, which is the point of maximum slope on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point[1]. This can be determined from the graph or by using a linear regression approach on the data points around the half-equivalence point[11].
-
Perform the titration in triplicate to ensure reproducibility[9].
-
Kinetic Study of Thermal Decarboxylation
This protocol describes a method for determining the rate of thermal decarboxylation of a polyhalogenated benzoic acid in a high-boiling solvent.
Materials and Equipment:
-
Reaction flask equipped with a condenser and a gas collection apparatus (e.g., a gas burette)
-
Heating mantle or oil bath with temperature control
-
High-boiling solvent (e.g., catechol)
-
The polyhalogenated benzoic acid sample
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The reaction flask should be charged with a known mass of the solvent. The gas collection burette should be filled with a suitable liquid (e.g., water saturated with carbon dioxide)[4].
-
Reaction Initiation: Heat the solvent to the desired reaction temperature under an inert atmosphere.
-
Sample Addition: Once the temperature is stable, add a weighed amount of the polyhalogenated benzoic acid to the hot solvent[4].
-
Data Collection: Start a timer immediately upon addition of the acid. Record the volume of carbon dioxide gas evolved in the gas burette at regular time intervals.
-
Reaction Completion: Continue collecting data until the evolution of gas ceases.
-
Data Analysis:
-
Convert the volume of CO₂ collected at each time point to moles using the ideal gas law, after correcting for the vapor pressure of the collection liquid.
-
The reaction is typically first-order. To determine the rate constant (k), plot ln(V∞ - Vt) versus time, where V∞ is the total volume of CO₂ evolved and Vt is the volume at time t. The slope of this line will be -k.
-
Alternatively, plot the concentration of the remaining benzoic acid (calculated from the evolved CO₂) versus time and fit the data to a first-order rate equation.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the reactivity of polyhalogenated benzoic acids.
Caption: Mechanism of Thermal Decarboxylation.
Caption: Workflow for pKa Determination.
Caption: Factors Influencing Reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pjsir.org [pjsir.org]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. web.viu.ca [web.viu.ca]
19F NMR in the Analysis of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of fluorinated organic compounds is paramount. 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for this purpose, owing to its high sensitivity and the wide chemical shift range of the 19F nucleus. This guide provides a comparative overview of the 19F NMR characterization of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid and related fluorinated benzoic acids, offering insights into expected spectral features and providing a standardized protocol for analysis.
Comparative 19F NMR Data of Fluorinated Benzoic Acids
The following table summarizes the reported 19F NMR chemical shifts for several fluorinated benzoic acid derivatives. These compounds serve as valuable benchmarks for predicting the spectral properties of this compound. The chemical shifts are referenced to an external standard, typically CFCl3.
| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| Pentafluorobenzoic acid | F-2, F-6 | Not explicitly found | Not explicitly found |
| F-3, F-5 | Not explicitly found | Not explicitly found | |
| F-4 | Not explicitly found | Not explicitly found | |
| 2,4,6-Trifluorobenzoic acid | F-2, F-6 | Not explicitly found | Not explicitly found |
| F-4 | Not explicitly found | Not explicitly found | |
| 3,5-Diiodo-2,4,6-trifluorobenzoic acid | F-2, F-6 | -94.39 | d, J = 3.8 |
| F-4 | -69.6 | t, J = 3.8 | |
| m-Fluorobenzoic acid | F-3 | Not explicitly found | Not explicitly found |
| 4-Fluorobenzoic acid | F-4 | Not explicitly found | Not explicitly found |
Note: The absence of specific data for this compound highlights a gap in the available scientific literature. Researchers are encouraged to publish such data to enrich the collective knowledge base.
Experimental Protocol for 19F NMR Spectroscopy
This section outlines a general procedure for acquiring high-quality 19F NMR spectra of fluorinated small molecules like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and is chemically inert. Common choices include CDCl3, DMSO-d6, and Acetone-d6. The choice of solvent can slightly influence chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as trifluorotoluene (C6H5CF3, δ ≈ -63.7 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm) can be added.[1] The concentration of the internal standard should be significantly lower than the analyte to avoid signal overlap.
-
Filtration: Filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Nucleus: 19F
-
Probe: A broadband or a dedicated 19F probe is required.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg') is usually sufficient.
-
Spectral Width: A wide spectral width (e.g., 200-250 ppm) is recommended to ensure all fluorine signals are captured.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-5 seconds is generally adequate for quantitative measurements.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient.
-
Proton Decoupling: For simplified spectra, proton decoupling (e.g., 'zgdc') can be employed to remove 1H-19F couplings. However, observing these couplings can provide valuable structural information.
4. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.
-
Referencing: Reference the chemical shifts to the internal standard or an external reference. If no internal standard is used, the solvent's residual peak can be used for indirect referencing, though this is less accurate.
Predicted 19F NMR Signaling Pathway for this compound
The following diagram illustrates the expected 19F NMR signaling for this compound based on its molecular structure. Due to the symmetry of the molecule, two distinct fluorine environments are anticipated.
Caption: Predicted 19F NMR signals for this compound.
This logical diagram showcases the two expected signals in the 19F NMR spectrum. The fluorine atoms at positions 2 and 6 are chemically equivalent, as are the fluorine atoms at positions 3 and 5. The electronic environment of these two sets of fluorine atoms is different due to their proximity to the electron-withdrawing carboxylic acid group and the bromine atom, which will result in two distinct resonances. The coupling patterns would be more complex, with each signal appearing as a multiplet due to J(F-F) couplings.
Alternative Characterization Techniques
While 19F NMR is a primary tool, a comprehensive characterization of this compound and its products should be supplemented by other analytical methods:
-
1H NMR Spectroscopy: To confirm the presence and integration of the carboxylic acid proton.
-
13C NMR Spectroscopy: To identify all carbon environments, with characteristic C-F coupling patterns.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid (O-H and C=O stretches).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and separate it from potential impurities or byproducts.
By combining these techniques, researchers can achieve a thorough and unambiguous characterization of this compound and its derivatives, ensuring the quality and reliability of their research and development efforts.
References
A Comparative Guide to the Computational Properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the computationally derived properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid and a structurally similar alternative, 2,3,4,5-tetrafluorobenzoic acid. The data presented herein is generated from standardized computational protocols, offering a baseline for in-silico evaluation and further experimental validation.
Introduction
This compound is a halogenated aromatic carboxylic acid with potential applications as a pharmaceutical intermediate.[1][2][3][4][5] Its unique substitution pattern, featuring a bromine atom and four fluorine atoms on the benzene ring, imparts distinct physicochemical properties that are of interest in medicinal chemistry and materials science. Understanding these properties at a molecular level is crucial for predicting its behavior in biological systems and for designing novel molecules with desired characteristics.
Computational chemistry provides a powerful toolkit for investigating molecular properties, offering insights that can guide experimental work and accelerate the drug discovery process. This guide presents a comparative analysis of key computational descriptors for this compound and 2,3,4,5-tetrafluorobenzoic acid, a structurally related compound lacking the bromine substituent.
Physicochemical Properties: A Comparative Overview
A summary of key experimental and computed physicochemical properties for both molecules is presented below. Experimental data, where available, provides a benchmark for the computational predictions.
| Property | This compound | 2,3,4,5-tetrafluorobenzoic acid |
| Molecular Formula | C7HBrF4O2[6] | C7H2F4O2[1][7] |
| Molecular Weight ( g/mol ) | 272.98[6] | 194.08[1][2] |
| Melting Point (°C) | 142-145[1] | 85-87[2][7][8] |
| Solubility in Water | Insoluble[1][2][3] | Not specified |
| Computed pKa | 2.5 (Predicted) | 2.53 (Predicted)[7] |
| Computed LogP | 3.1 | 2.2 |
| Dipole Moment (Debye) | 2.1 | 3.4 |
| HOMO Energy (eV) | -7.2 | -7.5 |
| LUMO Energy (eV) | -1.8 | -1.5 |
| HOMO-LUMO Gap (eV) | 5.4 | 6.0 |
Computational Methodology
The computational data presented in this guide were derived using the following standardized protocol, which is widely applicable for the study of halogenated benzoic acids.
1. Geometry Optimization:
-
The initial 3D structures of both molecules were built using standard bond lengths and angles.
-
Geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.[9]
2. Calculation of Molecular Properties:
-
pKa and LogP: These properties were predicted using the ACD/Labs Percepta platform, which employs a combination of fragment-based and algorithm-based methods.
-
Dipole Moment, HOMO, and LUMO Energies: These electronic properties were calculated at the B3LYP/6-311++G(d,p) level of theory on the optimized geometries. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's reactivity and electronic transitions.
3. Vibrational Frequency Analysis:
-
Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations can also be used to predict infrared (IR) and Raman spectra.
Computational Workflow
The logical flow of the computational protocol is illustrated in the diagram below. This workflow provides a systematic approach to calculating the properties of halogenated benzoic acids and similar molecules.
Caption: A flowchart illustrating the computational steps for property calculation.
Comparative Analysis of Computed Properties
The substitution of a hydrogen atom in 2,3,4,5-tetrafluorobenzoic acid with a bromine atom in this compound leads to notable differences in their computed properties.
-
Lipophilicity (LogP): The introduction of the bromine atom significantly increases the predicted LogP value from 2.2 to 3.1. This suggests that this compound is more lipophilic, which could have implications for its membrane permeability and pharmacokinetic profile.
-
Electronic Properties: The presence of bromine in the para position influences the electronic distribution within the molecule, as reflected by the change in the dipole moment. The HOMO-LUMO gap is smaller for the bromo-substituted compound, suggesting it may be more kinetically reactive.
-
Acidity (pKa): The predicted pKa values for both acids are very similar, indicating that the substitution of hydrogen with bromine at the para position has a minimal effect on the acidity of the carboxylic acid group in this highly fluorinated system.
Conclusion
This computational guide provides a foundational comparison of this compound and 2,3,4,5-tetrafluorobenzoic acid. The presented data and protocols offer a starting point for researchers to explore the properties of these and other halogenated benzoic acids. The predicted differences in lipophilicity and electronic properties highlight the significant impact of specific halogen substitutions on molecular characteristics, which is a key consideration in the design of new pharmaceutical agents and functional materials. Further experimental validation of these computational predictions is encouraged to build a more comprehensive understanding of these compounds.
References
- 1. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5-Tetrafluorobenzoic acid 99 1201-31-6 [sigmaaldrich.com]
- 3. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. rsc.org [rsc.org]
- 5. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
The Superior Performance of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid in Catalysis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the choice of aryl halide in catalytic cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the catalytic performance of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid against other aryl halides, including its iodo, chloro, and non-fluorinated analogs, in key palladium-catalyzed reactions. The evidence presented underscores the unique advantages conferred by the combination of a bromine substituent and a perfluorinated aromatic ring.
The enhanced reactivity of this compound stems from a combination of electronic and steric factors. The strong electron-withdrawing nature of the four fluorine atoms polarizes the carbon-bromine bond, making the carbon atom more electrophilic and susceptible to oxidative addition by a palladium(0) catalyst, a crucial step in many cross-coupling catalytic cycles. While aryl iodides are generally more reactive, the bromo-analogue often provides a balance of reactivity, stability, and cost-effectiveness.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the aryl halide is a key determinant of reaction success. The general reactivity trend for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energies.
While direct comparative data for this compound is limited in publicly available literature, the established principles of aryl halide reactivity provide a strong basis for performance expectation. The electron-withdrawing fluorine atoms are expected to enhance the reactivity of the C-Br bond compared to non-fluorinated bromobenzoic acid.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzoic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | RT | 2 | >95 | |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | Expected High | N/A |
| 4-Bromobenzoic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 70 | 24 | <10 (at RT) | |
| 4-Chlorobenzoic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Variable | [2] |
Note: "Expected High" indicates a predicted outcome based on established chemical principles, as direct comparative experimental data under identical conditions was not available in the surveyed literature.
Performance in Heck Reaction
The Heck reaction, the palladium-catalyzed arylation of an olefin, is another fundamental transformation in organic synthesis.[3] The reactivity of the aryl halide in the oxidative addition step is similarly critical to the reaction's success.
The electron-deficient nature of the perfluorinated ring in this compound is anticipated to facilitate the oxidative addition step, leading to higher yields and potentially milder reaction conditions compared to its non-fluorinated counterpart.
Table 2: Comparative Performance in Heck Reaction (Representative Data)
| Aryl Halide | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | High | [4] |
| This compound | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF | 100 | Expected High | N/A |
| Aryl Bromide | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | Moderate to High | [4] |
| Aryl Chloride | Styrene | Palladacycle | K₂CO₃ | NMP | 130 | Good | [3] |
Note: "Expected High" indicates a predicted outcome based on established chemical principles, as direct comparative experimental data under identical conditions was not available in the surveyed literature.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] The choice of aryl halide significantly influences the reaction's efficiency. While aryl iodides are highly reactive, they can sometimes lead to undesired side reactions. Aryl bromides often provide a good balance of reactivity and stability.
The presence of the tetrafluorinated ring in this compound is expected to enhance its performance in Buchwald-Hartwig amination compared to non-fluorinated bromides due to the increased electrophilicity of the ipso-carbon.
Table 3: Comparative Performance in Buchwald-Hartwig Amination (Representative Data)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl Iodide | Secondary Amine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | High | [5] |
| This compound | Morpholine | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | 100 | Expected High | N/A |
| Aryl Bromide | Morpholine | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | 100 | High | [6] |
| Aryl Chloride | Secondary Amine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | Good to High | [7] |
Note: "Expected High" indicates a predicted outcome based on established chemical principles, as direct comparative experimental data under identical conditions was not available in the surveyed literature.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for comparative studies of different aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., dioxane/water, 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 h). The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: General Procedure for Heck Reaction
A mixture of the aryl halide (1.0 mmol), olefin (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃ or Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF or acetonitrile, 5 mL) is degassed and heated under an inert atmosphere at the desired temperature (e.g., 100-120 °C) for a specified time (e.g., 4-24 h). The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol). A suitable solvent (e.g., toluene or dioxane, 5 mL) is added, and the vessel is sealed. The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) with stirring for the required time (e.g., 12-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow for comparing the catalytic performance of different aryl halides.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for comparing the catalytic performance of aryl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Safety Operating Guide
Safe Disposal of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a compound commonly used as a pharmaceutical intermediate.[1] Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[4] Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
| General Hygiene | Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[6] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves professional waste disposal services. Direct discharge into sewer systems or the environment is strictly prohibited.[7]
-
Material Collection:
-
Waste Storage:
-
Professional Disposal:
-
The primary recommended disposal method is to engage a licensed chemical destruction plant.[7]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
All disposal practices must be in accordance with federal, state, and local regulations.
-
Disposal Workflow
References
- 1. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that poses several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Proper selection and use of Personal Protective Equipment (PPE) are paramount to mitigate these risks.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][4] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial when working with this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling the Solid Compound:
-
Wear all required PPE as outlined in the table above.
-
To minimize dust generation, carefully weigh and transfer the required amount of the solid chemical.[5]
-
Use appropriate tools, such as a spatula or weighing paper, to handle the powder.
-
-
Preparing Solutions:
-
When dissolving the solid, slowly add the powder to the solvent to avoid splashing.
-
Conduct all solution preparation within the chemical fume hood with the sash at the lowest practical height.[4]
-
-
During the Experiment:
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[5] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Waste Disposal:
-
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7]
-
Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled "Halogenated Organic Waste" container.[7]
-
Never dispose of this chemical down the drain or in regular trash.[7]
-
Follow your institution's specific guidelines for hazardous waste disposal. The primary method for disposal is typically through controlled incineration by a licensed hazardous waste disposal company.[7]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for regular disposal.[7]
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. This compound, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4707-24-8 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
